Fluasterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZXNQKVFDBFIK-NBBHSKLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920920 | |
| Record name | Fluasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112859-71-9 | |
| Record name | Fluasterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112859-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluasterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fluasterone: Synthesis, Properties, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluasterone, also known as 16α-fluoroandrost-5-en-17-one, is a synthetic fluorinated analog of the adrenal steroid dehydroepiandrosterone (DHEA).[1] Developed as a potential therapeutic agent, it retains many of DHEA's beneficial effects while minimizing its androgenic and estrogenic side effects.[1][2] Structurally, this compound is a modification of DHEA where the 3β-hydroxyl group is removed and a fluorine atom is substituted at the C16α position.[1]
The compound progressed to Phase II clinical trials for a range of indications, including cancer, diabetes, obesity, and cardiovascular diseases, but its development was ultimately discontinued, reportedly due to low oral bioavailability and potency.[1] Despite this, its unique pharmacological profile, particularly its advantages over DHEA, continues to make it a subject of scientific interest.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Proper storage of stock solutions is crucial for maintaining compound integrity; recommendations are -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[3]
| Property | Value | Reference |
| IUPAC Name | (8R,9S,10R,13S,14S,16R)-16-Fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [1][4] |
| Synonyms | 3β-dehydroxy-16α-fluoro-DHEA, HE-2500, DHEA analogue 8354, 16α-Fluoroandrost-5-en-17-one | [1][4] |
| CAS Number | 112859-71-9 | [1][4] |
| Molecular Formula | C₁₉H₂₇FO | [1][4] |
| Molar Mass | 290.422 g·mol⁻¹ | [1][4] |
| Appearance | White to off-white solid | MedchemExpress |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [3] |
Synthesis of this compound
While specific, detailed protocols are proprietary, the general synthetic pathway for this compound typically starts from dehydroepiandrosterone (DHEA). The key transformations involve the introduction of a fluorine atom at the C16 position and the removal of the hydroxyl group at the C3 position.
Caption: General synthetic workflow for this compound starting from DHEA.
Mechanism of Action and Biological Activity
This compound's primary mechanism of action is the potent, uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a critical enzyme in the pentose phosphate pathway.[1] This inhibition is significantly stronger than that of its parent compound, DHEA.[1] The downstream effects of G6PDH inhibition are believed to mediate many of this compound's therapeutic activities, including the inhibition of the pro-inflammatory transcription factor NF-κB and a reduction in oxidative stress.[5]
Caption: Proposed mechanism of action for this compound via G6PDH inhibition.
Key Biological Activities:
-
Anti-Inflammatory: Effective in preclinical models of chronic inflammatory diseases.
-
Anti-proliferative: Demonstrates antiproliferative effects, including against HIV-1 replication.[4]
-
Metabolic Regulation: Exhibits anti-diabetic, anti-obesity, and antihyperlipidemic properties.[1]
-
Anti-glucocorticoid Effects: Prevents thymic involution induced by dexamethasone in mice, suggesting a marked anti-glucocorticoid action.[2]
-
Chemopreventative: Retains the chemopreventative activities of DHEA.[1]
Pharmacological Profile: Advantages Over DHEA
This compound was specifically designed to improve upon the pharmacological profile of DHEA. Its key advantages stem from structural modifications that prevent conversion into sex steroids and reduce other off-target effects.
| Feature | This compound | Dehydroepiandrosterone (DHEA) |
| G6PDH Inhibition (Ki) | 0.5 µM [1] | 17 µM[1] |
| Androgenic/Estrogenic Activity | Minimal to none[1][2] | Metabolized to androgens and estrogens |
| GABA-A Receptor Interaction | Not thought to interact[1] | Produces sedation/seizures in animals |
| PPARα Activity | Reduced or no activity[1] | Acts as a peroxisome proliferator |
| Oral Bioavailability | Low (extensive first-pass metabolism)[1] | Low (extensive first-pass metabolism)[1] |
The C16α fluorine atom sterically hinders the metabolism at the C17 position, preventing its conversion into testosterone and estradiol.[1] Furthermore, it lacks the peroxisome proliferator-activated receptor alpha (PPARα) activity of DHEA, thereby avoiding the associated risk of liver toxicities.[1]
Experimental Protocols
The following are generalized protocols based on descriptions of the synthesis and biological evaluation of this compound.
Protocol 1: Representative Synthesis of this compound from DHEA
-
Objective: To outline the key chemical transformations for synthesizing this compound.
-
Materials: Dehydroepiandrosterone (DHEA), copper(II) bromide (CuBr₂), acetic acid (AcOH), zinc (Zn) dust, appropriate solvents (e.g., dichloromethane, DMF), acetylating agent (e.g., acetic anhydride), fluorinating agent, reagents for hydroxyl activation (e.g., o-phenylenephosphorochloridite, iodine).
-
Methodology:
-
Bromination: DHEA is brominated, typically at the C16 position, using an agent like CuBr₂.
-
Hydrolysis & Protection: The resulting bromoketone is hydrolyzed, and the 3β-hydroxyl group is protected, often via acetylation.
-
Fluorination: The protected intermediate is fluorinated at the C16 position.
-
Deprotection: The protecting group at C3 is removed by hydrolysis to yield a key fluorinated intermediate.
-
Deoxygenation: The 3β-hydroxyl group is activated (e.g., converted to an iodide) and subsequently removed via reductive deoxygenation using reagents like zinc dust in acetic acid to yield the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.
-
Protocol 2: In Vivo Evaluation of Anti-Hyperglycemic Effect
-
Objective: To assess the anti-diabetic properties of this compound in an animal model.
-
Animal Model: Genetically diabetic mice (e.g., db/db mice).
-
Methodology:
-
Acclimatization: Animals are acclimated to laboratory conditions.
-
Grouping: Mice are randomized into control and treatment groups.
-
Administration: this compound is incorporated into the standard rodent diet at specified concentrations (e.g., 0.2% and 0.3% w/w).[3][6] The control group receives the standard diet without the compound.
-
Treatment Period: The specialized diet is provided for a defined period, for instance, 39 days.[3][6]
-
Endpoint Measurement: Blood samples are collected periodically (e.g., weekly) from the tail vein to measure fasting plasma glucose levels.
-
Data Analysis: Statistical analysis is performed to compare the plasma glucose levels between the treatment and control groups. A significant reduction in glucose levels in the this compound-treated group indicates an anti-hyperglycemic effect.[3][6]
-
Clinical Development and Therapeutic Potential
This compound was investigated for numerous therapeutic indications, leveraging its anti-inflammatory and metabolic regulatory properties.[1] It received an orphan-drug designation from the FDA for the treatment of Cushing's syndrome, including associated hyperglycemia and nonalcoholic fatty liver disease.[2]
Clinical studies showed some efficacy; for example, oral administration demonstrated benefits for patients with rheumatoid arthritis or hypertriglyceridemia.[2] However, the extensive first-pass metabolism necessitated high oral doses, leading to the exploration of alternative delivery systems like buccal tablets to improve bioavailability.[1][2] Ultimately, development was halted, but the compound's unique separation of DHEA's therapeutic effects from its hormonal side effects provides a valuable case study for steroid-based drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C19H27FO | CID 133967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NF-κB and pSTAT3 synergistically drive G6PD overexpression and facilitate sensitivity to G6PD inhibition in ccRCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 112859-71-9 [chemicalbook.com]
Fluasterone: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA) that has been investigated for a range of therapeutic applications. Developed to retain the beneficial effects of DHEA while minimizing its hormonal side effects, this compound has demonstrated anti-inflammatory, anti-proliferative, and anti-diabetic properties in preclinical models. Its primary mechanisms of action are believed to be the inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and the modulation of the NF-κB signaling pathway. Despite reaching Phase II clinical trials, the development of an oral formulation of this compound was halted due to low potency and poor bioavailability. However, research has continued with a focus on alternative delivery methods, such as a buccal tablet, for the treatment of conditions like Cushing's syndrome. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to this compound.
Introduction
Dehydroepiandrosterone (DHEA) is an abundant adrenal steroid in humans that has been associated with a variety of health benefits. However, its therapeutic use is limited by its conversion to androgens and estrogens, leading to undesirable hormonal side effects. This led to the development of synthetic analogs of DHEA, such as this compound, with the aim of separating the therapeutic activities from the hormonal effects.
This compound, also known as 3β-dehydroxy-16α-fluoro-DHEA, is a structural modification of DHEA where the C3β hydroxyl group is removed and a fluorine atom is introduced at the C16α position.[1] This modification prevents its metabolism into sex steroids, while retaining or even enhancing some of DHEA's non-hormonal activities.[1]
Initial development was undertaken by Aeson Therapeutics, and later by SteroTherapeutics, for a wide range of indications including cancer, cardiovascular diseases, diabetes, obesity, and autoimmune disorders.[1][2][3]
Synthesis
The synthesis of this compound is based on the chemical modification of dehydroepiandrosterone (DHEA). A key step in the synthesis involves the introduction of a fluorine atom at the 16α position of the steroid nucleus. While detailed proprietary synthesis protocols are not publicly available, a general multi-step synthesis can be described starting from 3β-hydroxyandrost-5-en-17-one (DHEA). A crucial part of the process is the microbial 7α-hydroxylation of DHEA, which can be achieved with high yield using a strain of Gibberella zeae.[4] This is followed by the substitution of the 7α-hydroxyl group with chlorine and a subsequent dehydrochlorination step to yield 3β-hydroxy-androsta-5,7-dien-17-one.[4] Further chemical modifications would then lead to the final this compound product.
Mechanism of Action
This compound's therapeutic effects are believed to be mediated through two primary mechanisms:
Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH)
This compound is a potent uncompetitive inhibitor of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway (PPP).[1] The PPP is a major source of cellular NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress. By inhibiting G6PDH, this compound can modulate cellular redox balance and interfere with the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for NADPH.
This compound exhibits significantly stronger inhibition of G6PDH compared to DHEA.
Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in many inflammatory diseases and cancers. This compound has been shown to inhibit the NF-κB signaling pathway, although the precise molecular interactions are still under investigation. It is hypothesized that this compound may interfere with the phosphorylation of IκB kinase (IKK) or the subsequent phosphorylation and degradation of the inhibitory protein IκBα. This would prevent the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Preclinical Development
A number of preclinical studies have been conducted to evaluate the efficacy and safety of this compound in various disease models.
Dexamethasone-Induced Thymic Involution
Glucocorticoids like dexamethasone are known to cause involution of the thymus, a key organ of the immune system. The ability of a compound to counteract this effect is indicative of its immunomodulatory and anti-glucocorticoid properties.
Experimental Protocol:
-
Animal Model: BALB/c mice.[2]
-
Treatment: Mice were pre-treated with DHEA or this compound prior to the administration of dexamethasone.[2][5]
-
Endpoint: Thymus weight was measured to assess the degree of involution.[5]
This compound was found to prevent the thymic involution induced by dexamethasone, indicating a marked anti-glucocorticoid action.[6][7]
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is a condition characterized by the accumulation of fat in the liver, which can progress to more severe liver disease.
Experimental Protocol:
-
Animal Model: Mice were fed a high-fat, high-fructose diet to induce NAFLD.[3]
-
Treatment: Mice received treatment with this compound over a period of 8 weeks.[6]
-
Endpoints: Liver steatosis, inflammation, and fibrosis were assessed.[3][6]
Treatment with this compound was shown to reduce inflammation and fibrosis in the livers of these mice.[6]
Clinical Development
This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans.
Early Phase Clinical Trials
Early clinical development focused on oral formulations of this compound. However, these studies revealed that this compound has low oral bioavailability due to extensive first-pass metabolism.[1][6] This led to the discontinuation of the development of oral this compound.
Phase 1/2 Study in Metabolic Syndrome
To overcome the issue of low oral bioavailability, a buccal tablet formulation was developed. This formulation allows for the drug to be absorbed directly into the bloodstream through the lining of the cheek, bypassing first-pass metabolism.
A Phase 1/2 study was conducted in 24 adults with metabolic syndrome.[6]
Experimental Protocol:
-
Study Design: Randomized, placebo-controlled.
-
Treatment: Participants received either an 80 mg buccal tablet of this compound or a placebo once daily for 8 weeks.[6]
-
Primary Endpoint: Change in triglyceride levels.
Results: The results of this study showed a significant reduction in triglyceride levels in the this compound-treated group compared to the placebo group.[6]
Phase II Study in Cushing's Syndrome (NCT02895516)
Based on its anti-glucocorticoid effects observed in preclinical studies, this compound is currently being investigated for the treatment of Cushing's syndrome, a condition characterized by excess cortisol levels.[8][9][10]
Experimental Protocol:
-
Study Design: A double-blind, placebo-controlled, crossover pilot study.[9][10]
-
Participants: Adults aged 18-75 with Cushing's syndrome and either impaired glucose tolerance or type 2 diabetes.[10]
-
Treatment: Participants will receive three different doses of this compound (25 mg, 50 mg, and 75 mg) as a buccal tablet, as well as a placebo, in two 12-week treatment periods separated by a 21-day washout period.[10]
-
Primary Endpoint: To determine the effect of this compound on blood sugar levels.[10]
-
Secondary Endpoints: To assess the safety of this compound and its effects on lipid profiles, body composition, and liver health.[10]
Quantitative Data Summary
| Parameter | Value | Study Type | Reference |
| G6PDH Inhibition (Ki) | 0.5 µM | In vitro | [1] |
| DHEA G6PDH Inhibition (Ki) | 17 µM | In vitro | [1] |
| Triglyceride Reduction | 35% decrease from baseline | Phase 1/2 (Metabolic Syndrome) | [6] |
| Placebo Triglyceride Change | 7% increase from baseline | Phase 1/2 (Metabolic Syndrome) | [6] |
Pharmacokinetic Parameters in Dogs
| Route of Administration | Bioavailability | Cmax | Tmax |
| Oral | 47% | Higher | Similar to SC |
| Subcutaneous | 84% | Lower than Oral | Similar to Oral |
Safety and Tolerability
In a Phase 1/2 study of the buccal tablet in adults with metabolic syndrome, this compound was reported to be well-tolerated with no adverse events reported.[6] The ongoing Phase II study in Cushing's syndrome will further evaluate the safety profile of this compound, with a focus on monitoring for any changes in heart rhythm, liver and kidney function, and potassium levels.[1] Preclinical toxicology studies have been conducted, but detailed results are not publicly available.
Conclusion
This compound represents a promising therapeutic candidate that has been strategically designed to harness the beneficial effects of DHEA while avoiding its hormonal side effects. Its dual mechanism of action, involving the inhibition of G6PDH and modulation of the NF-κB pathway, provides a strong rationale for its investigation in a variety of metabolic and inflammatory disorders. Although the development of an oral formulation was unsuccessful, the advancement of a buccal tablet formulation has renewed interest in its clinical potential. The ongoing Phase II clinical trial in Cushing's syndrome will be crucial in determining the future therapeutic role of this compound. Further research is warranted to fully elucidate its molecular mechanisms and to explore its efficacy in other relevant disease models.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Protection from glucocorticoid induced thymic involution by dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miragenews.com [miragenews.com]
- 4. Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone-induced apoptosis of mouse thymocytes: prevention by native 7alpha-hydroxysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
An In-depth Technical Guide to the Molecular and Functional Distinctions Between Fluasterone and DHEA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydroepiandrosterone (DHEA) is an abundant endogenous steroid hormone that serves as a precursor to potent androgens and estrogens, and also exhibits its own biological activities. Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of DHEA, rationally designed to retain certain therapeutic effects while minimizing hormonal side effects. This technical guide provides a detailed comparative analysis of the molecular structures, biochemical activities, and signaling pathways of this compound and DHEA. Key differentiators are highlighted through quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, endocrinology, and drug development.
Molecular Structure: A Tale of Two Steroids
At the core of their divergent biological activities lie subtle yet profound differences in the molecular architecture of this compound and DHEA. Both share the foundational androstane steroid skeleton. However, two key modifications in this compound fundamentally alter its properties.
Dehydroepiandrosterone (DHEA) , with the chemical formula C₁₉H₂₈O₂, is characterized by a hydroxyl group (-OH) at the 3β position and a ketone group (=O) at the 17-position of the steroid nucleus[1].
This compound , a fluorinated synthetic analog, has the chemical formula C₁₉H₂₇FO[2]. Its structure differs from DHEA in two critical ways:
-
Absence of the 3β-hydroxyl group : This modification reduces its steroidogenic potential.
-
Addition of a fluorine atom at the 16α position : This substitution sterically hinders the metabolism of the adjacent 17-keto group, preventing its conversion into active androgens and estrogens[3].
Below is a visual representation of their chemical structures.
Quantitative Comparison of Biochemical Properties
The structural modifications of this compound translate into significant differences in its biochemical and pharmacokinetic profiles when compared to DHEA. The following tables summarize key quantitative data.
Table 1: Physicochemical and Biochemical Properties
| Property | Dehydroepiandrosterone (DHEA) | This compound |
| Molecular Formula | C₁₉H₂₈O₂[1] | C₁₉H₂₇FO[2] |
| Molar Mass | 288.42 g/mol [1] | 290.42 g/mol [2] |
| G6PDH Inhibition (Ki) | 17 µM[3] | 0.5 µM[3] |
| Androgen Receptor (AR) Binding Affinity (Ki) | ~1.2 µM[4] | Minimal/None (Not reported, activity is negligible)[3] |
| Estrogen Receptor α (ERα) Binding Affinity (Ki) | ~1.1 µM[4] | Minimal/None (Not reported, activity is negligible)[3] |
| Estrogen Receptor β (ERβ) Binding Affinity (Ki) | ~0.5 µM[4] | Minimal/None (Not reported, activity is negligible)[3] |
Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Dehydroepiandrosterone (DHEA) | This compound |
| Bioavailability | Low and variable (~3-10%) | Low oral bioavailability, development of oral formulations was discontinued[3][5] |
| Half-life (t½) | 15-38 minutes (DHEA); 7-22 hours (DHEA-S)[6] | Not well-characterized in humans |
| Volume of Distribution (Vd) | 17.0-38.5 L (DHEA); 8.5-9.3 L (DHEA-S)[6] | Not well-characterized in humans |
| Metabolism | Extensively metabolized to androgens (testosterone, DHT) and estrogens (estradiol, estrone)[1] | Metabolism to androgens and estrogens is sterically hindered by the 16α-fluorine atom[3] |
Signaling Pathways and Mechanisms of Action
The distinct molecular structures of DHEA and this compound dictate their interactions with different cellular pathways.
DHEA: A Prohormone and Neurosteroid
DHEA's primary mechanism of action is its role as a prohormone, undergoing enzymatic conversion to more potent sex steroids in peripheral tissues. Additionally, it functions as a neurosteroid, directly modulating neuronal function.
DHEA Metabolic Pathway to Androgens and Estrogens:
DHEA Neurosteroid Signaling: DHEA can directly interact with neuronal receptors, including the nerve growth factor (NGF) receptors, TrkA and p75NTR, to promote neuronal survival.
This compound: A Selective Enzyme Inhibitor
This compound's primary mechanism of action is the potent and uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP). This leads to a reduction in NADPH levels, which has anti-inflammatory and anti-proliferative effects. It is also suggested to inhibit NF-κB signaling, though the precise molecular mechanism is less defined.
This compound's Inhibition of the Pentose Phosphate Pathway:
Proposed Inhibition of NF-κB Signaling by this compound: The exact molecular mechanism of how this compound inhibits the NF-κB pathway is not fully elucidated. However, it is proposed to interfere with the activation of this key inflammatory signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments used to differentiate the biochemical activities of this compound and DHEA.
Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of a test compound on G6PDH activity.
Materials:
-
Recombinant human G6PDH
-
Glucose-6-phosphate (G6P) substrate
-
NADP⁺ cofactor
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (this compound, DHEA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare working solutions of G6PDH, G6P, and NADP⁺ in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, G6PDH enzyme solution, and the test compound at various concentrations. Include control wells with no inhibitor and blank wells with no enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the G6P and NADP⁺ solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The increase in absorbance corresponds to the production of NADPH.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Plot the reaction velocities against the substrate concentration for each inhibitor concentration. Determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots for competitive/non-competitive inhibition, or analysis of the ternary complex for uncompetitive inhibition).
Androgen Receptor (AR) and Estrogen Receptor (ER) Competitive Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the AR or ER.
Materials:
-
Source of receptor:
-
Recombinant human AR or ER ligand-binding domain (LBD)
-
Cytosol extract from target tissues (e.g., rat prostate for AR, rat uterus for ER)
-
-
Radiolabeled ligand:
-
For AR: [³H]-R1881 (a high-affinity synthetic androgen)
-
For ER: [³H]-17β-estradiol
-
-
Unlabeled competitor (the test compound and a known high-affinity ligand as a positive control)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Receptor Preparation: If using tissue, homogenize the tissue in ice-cold assay buffer and prepare the cytosol fraction by ultracentrifugation.
-
Assay Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled high-affinity ligand).
-
Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal (DCC) adsorption of the free ligand or hydroxylapatite (HAP) precipitation of the receptor-ligand complex.
-
Quantification: Centrifuge to pellet the DCC or HAP. Transfer the supernatant (for DCC) or the resuspended pellet (for HAP) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Conclusion
This compound represents a successful example of rational drug design, where specific structural modifications to the DHEA molecule have yielded a compound with a distinct and more targeted pharmacological profile. By eliminating the 3β-hydroxyl group and introducing a 16α-fluorine atom, this compound's propensity to be metabolized into active sex steroids is virtually abolished, thus mitigating the androgenic and estrogenic side effects associated with DHEA. Instead, this compound's primary mechanism of action is the potent inhibition of G6PDH, a key enzyme in the pentose phosphate pathway. This targeted action provides a basis for its anti-inflammatory and anti-proliferative effects.
For researchers and drug development professionals, the comparative study of this compound and DHEA offers valuable insights into structure-activity relationships and the potential for designing novel therapeutics with improved safety and efficacy profiles. The detailed methodologies and pathway analyses provided in this guide serve as a foundational resource for further investigation into the therapeutic applications of these and related compounds.
References
- 1. Dehydroepiandrosterone replacement administration: pharmacokinetic and pharmacodynamic studies in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHEA: Dehydroepiandrosterone - Page 4 [medscape.com]
Fluasterone: A Technical Guide to Biological Activities and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluasterone (16α-fluoroandrost-5-en-17-one) is a synthetic, fluorinated analog of dehydroepiandrosterone (DHEA) that has been investigated for a wide range of therapeutic applications. Structurally designed to retain the beneficial properties of DHEA while eliminating its androgenic and estrogenic side effects, this compound has demonstrated a compelling profile of anti-inflammatory, anti-proliferative, anti-diabetic, and immunomodulatory activities in preclinical models. Its primary molecular mechanisms are believed to involve potent inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and modulation of the NF-κB signaling pathway. Furthermore, it exhibits a unique selective anti-glucocorticoid action, suppressing the adverse metabolic effects of corticosteroids while preserving their anti-inflammatory benefits. This technical guide provides an in-depth overview of this compound's biological activities, molecular targets, and associated experimental methodologies.
Core Biological Activities and Therapeutic Potential
This compound was developed to separate the therapeutic effects of DHEA from its hormonal side effects.[1] Unlike DHEA, this compound cannot be metabolized into testosterone or estradiol, and it shows minimal or no androgenic or estrogenic activity.[2] It has been investigated for numerous conditions, including cancer, metabolic diseases, psoriasis, and traumatic brain injury.[2][3][4] Currently, its development is focused on metabolic disorders, with an FDA Orphan Drug Designation granted for the treatment of Cushing's syndrome and ongoing research for Duchenne Muscular Dystrophy.[2][5]
The primary biological activities of this compound include:
-
Anti-inflammatory: Effective in preclinical models of chronic inflammatory diseases such as rheumatoid arthritis and lupus.[6]
-
Anti-diabetic & Antihyperlipidemic: Demonstrates anti-hyperglycemic effects and the ability to lower triglyceride levels.[2][7]
-
Anti-proliferative: Shows inhibitory effects on the replication of HIV-1 and certain cancer cells.[3]
-
Selective Anti-glucocorticoid: Prevents thymic involution induced by dexamethasone in mice, indicating a marked anti-glucocorticoid action that is independent of endogenous glucocorticoid levels.[2] This unique mechanism allows it to potentially counteract the negative metabolic side effects of glucocorticoid therapy.[5]
Molecular Targets and Mechanisms of Action
While the complete mechanism of action is not fully elucidated, several key molecular targets have been identified that mediate this compound's diverse biological effects.[2]
Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition
This compound is a potent, uncompetitive inhibitor of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway (PPP).[2] This inhibition is significantly stronger than that of its parent compound, DHEA. The PPP is a critical metabolic pathway responsible for producing NADPH, which is essential for antioxidant defense (via regeneration of reduced glutathione) and biosynthetic processes like fatty acid synthesis.[8][9] By inhibiting G6PDH, this compound is thought to reduce oxidative stress and modulate cellular metabolism, contributing to its therapeutic effects.[6][7]
NF-κB Pathway Inhibition
This compound is proposed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in inflammatory responses.[6] In the canonical pathway, inflammatory stimuli lead to the degradation of the inhibitor IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus. There, it drives the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] By blocking this pathway, this compound can effectively suppress the inflammatory cascade, which underlies its efficacy in various preclinical models of inflammatory disease.
Selective Anti-Glucocorticoid Action
This compound exhibits a novel selective anti-glucocorticoid mechanism. Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR). Ligand-activated GR can mediate its effects through two main pathways:
-
Transactivation: The GR dimer binds directly to Glucocorticoid Response Elements (GREs) on DNA, upregulating target genes. This pathway is often associated with the undesirable metabolic side effects of glucocorticoid therapy (e.g., hyperglycemia, osteoporosis).[11]
-
Transrepression: The GR monomer interacts with and inhibits other transcription factors, such as NF-κB and AP-1. This is the primary mechanism for the anti-inflammatory effects of glucocorticoids.[11]
This compound appears to suppress the deleterious effects of glucocorticoids (likely mediated by transactivation) without antagonizing their anti-inflammatory activity (mediated by transrepression).[5] While the precise molecular basis for this selectivity is not yet established, it represents a significant therapeutic advantage, particularly for conditions requiring long-term steroid use.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's bioactivity and pharmacokinetics.
Table 1: In Vitro Bioactivity
| Target/Assay | Parameter | Value | Species/System | Reference |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Ki | 0.5 µM | Human (recombinant) | [2] |
| Bovine Middle Cerebral Artery Relaxation | IC50 | ~40 µM | Bovine (ex vivo) | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Dose & Route | Key Finding | Reference |
| Traumatic Brain Injury (Lateral Cortical Impact) | Rat | 25 mg/kg, IP | 97% improvement in beam walk performance (12h post-treatment) | [3] |
| Dexamethasone-induced Thymic Involution | Mouse | 5 mg/kg, SC | Prevented thymic involution | [2] |
| General Metabolic Effects | Mouse | 5 mg/kg, SC | Decreased plasma corticosterone and fasting glucose | [2] |
| Hyperglycemia | Diabetic Mouse | 0.2% and 0.3% in diet | Markedly reduced plasma glucose levels | [7] |
Table 3: Human Clinical & Pharmacokinetic Data
| Study Population | Dose & Formulation | Duration | Key Finding | Reference |
| Metabolic Syndrome | 80 mg, Buccal Tablet | 8 weeks | ~35% decline in triglyceride levels | [2] |
| Cushing's Syndrome (Hyperglycemia) | 25, 50, 75 mg, Buccal Tablet | 2 x 12-week periods | Phase II trial, ongoing | [4][12] |
| Pharmacokinetics | N/A | Single Dose | Bioavailability (Oral): 47% | [13] |
| Pharmacokinetics | N/A | Single Dose | Bioavailability (Subcutaneous): 84% | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core protocols used to characterize this compound.
G6PDH Inhibition Assay (Fluorometric)
This protocol describes a representative method for quantifying the inhibitory activity of this compound on G6PDH.
-
Objective: To determine the Ki of this compound for G6PDH.
-
Principle: G6PDH catalyzes the oxidation of glucose-6-phosphate (G6P), reducing NADP+ to NADPH. The resulting NADPH reacts with a fluorometric detector (e.g., resazurin) to produce a highly fluorescent product, which is monitored over time.
-
Materials:
-
Recombinant human G6PDH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Glucose-6-Phosphate (G6P) solution
-
NADP+ solution
-
Fluorometric detector (e.g., Resazurin)
-
This compound stock solution (in DMSO)
-
96-well black, opaque microplate
-
Fluorescence plate reader (Ex: 530-540 nm, Em: 585-595 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add Assay Buffer, NADP+, the fluorometric detector, and the G6PDH enzyme solution to each well.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the G6P substrate to all wells.
-
Immediately place the plate in the reader and measure fluorescence kinetically at 37°C for 15-30 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.
-
Plot the reaction rates against this compound concentration and fit the data to an appropriate enzyme inhibition model to calculate the IC50 and subsequently the Ki.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the effect of this compound on NF-κB transcriptional activity.
-
Objective: To measure the inhibition of NF-κB activation by this compound.
-
Principle: A reporter cell line (e.g., HEK293) is engineered to contain a luciferase gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.
-
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NFκB-luc)
-
Cell culture media and supplements
-
NF-κB activator (e.g., TNFα, PMA)
-
This compound stock solution (in DMSO)
-
96-well white, opaque cell culture plate
-
Luciferase assay reagent (containing luciferin substrate)
-
Luminometer
-
-
Procedure:
-
Seed the NF-κB reporter cells into the 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Challenge the cells by adding the NF-κB activator (e.g., TNFα) to all wells except the unstimulated control.
-
Incubate for an appropriate period (e.g., 6-24 hours) to allow for luciferase expression.
-
Remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Normalize the data (e.g., as a percentage of the stimulated control) and plot against this compound concentration to determine the IC50.
-
Rat Model of Traumatic Brain Injury (TBI)
The lateral cortical impact model is a widely used and reproducible method for inducing focal brain injury.[14]
-
Objective: To evaluate the neuroprotective efficacy of this compound following TBI.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Anesthesia & Surgery: Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame. Perform a craniotomy over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.
-
Injury Induction: Position a pneumatic impactor tip perpendicular to the exposed dura. A controlled, rapid pulse of pressurized air drives the piston to a pre-set depth, causing a focal contusion.
-
Treatment: Administer this compound (e.g., 25 mg/kg, IP) or vehicle at specified time points post-injury (e.g., 30 minutes, 2 hours, 12 hours).[3]
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate analgesia and monitoring.
-
Behavioral Assessment: Conduct a battery of functional tests over several days/weeks post-injury.
-
Beam Walk Test: Assesses fine motor coordination and balance. Measure the time taken to traverse a narrow beam and the number of foot slips or falls.
-
Morris Water Maze: Assesses spatial learning and memory.
-
-
Histological Analysis: At the end of the study, perfuse the animals and process the brain tissue for histological analysis (e.g., lesion volume measurement, immunohistochemistry for inflammatory markers).
-
Conclusion
This compound is a promising therapeutic agent with a unique pharmacological profile. By inhibiting key metabolic and inflammatory pathways (G6PDH, NF-κB) and exhibiting a selective anti-glucocorticoid effect, it offers a multi-faceted approach to treating complex diseases. Its lack of hormonal side effects makes it a safer alternative to its parent compound, DHEA. While early development was hampered by poor oral bioavailability, the use of alternative formulations like buccal tablets has renewed interest in its clinical potential, particularly for metabolic conditions like Cushing's syndrome. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers interested in exploring the full therapeutic potential of this compound.
References
- 1. Pharmacokinetic and tissue distribution study of [14C]this compound in male Beagle dogs following intravenous, oral and s… [ouci.dntb.gov.ua]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. A novel dehydroepiandrosterone analog improves functional recovery in a rat traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHEA-Mediated Inhibition of the Pentose Phosphate Pathway Alters Oocyte Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Dehydroepiandrosterone Analog Improves Functional Recovery in a Rat Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
Fluasterone as a Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of fluasterone, a synthetic fluorinated analogue of dehydroepiandrosterone (DHEA), focusing on its role as a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH). We will explore its mechanism of action, the downstream cellular consequences of G6PDH inhibition, and its potential therapeutic applications. This document includes quantitative data, detailed experimental protocols for assessing its inhibitory activity, and diagrams of relevant biological pathways and workflows.
Introduction to this compound and G6PDH
This compound (16α-fluoroandrost-5-en-17-one) is a synthetic derivative of the adrenal steroid dehydroepiandrosterone (DHEA).[1] Unlike DHEA, this compound is specifically engineered to minimize androgenic and estrogenic activity, as the fluorine atom at the C16α position sterically hinders its metabolism into sex hormones like testosterone and estradiol.[1] The primary mechanism of action for many of this compound's biological effects is attributed to its potent inhibition of glucose-6-phosphate dehydrogenase (G6PDH).[1]
G6PDH is the rate-limiting enzyme in the pentose phosphate pathway (PPP), a crucial metabolic pathway that runs parallel to glycolysis.[2][3][4] The PPP is responsible for producing the majority of the cell's cytoplasmic NADPH (nicotinamide adenine dinucleotide phosphate) and the precursor for nucleotide biosynthesis, ribose 5-phosphate.[2][5] By inhibiting G6PDH, this compound modulates cellular redox homeostasis and biosynthetic processes, which underpins its anti-inflammatory, anti-diabetic, and chemopreventive properties.[6][7]
Mechanism of Action: Potent G6PDH Inhibition
This compound acts as a potent inhibitor of G6PDH.[1][7] Mechanistic studies on the parent compound, DHEA, show it acts as an uncompetitive or non-competitive inhibitor with respect to both G6P and NADP+, binding to the enzyme-substrate complex.[6][8][9][10] this compound is believed to follow a similar mechanism but with significantly higher potency.[1][11]
The Pentose Phosphate Pathway (PPP)
G6PDH catalyzes the first committed step in the PPP: the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concurrent reduction of NADP+ to NADPH.[3][5] This reaction is a critical control point for the entire pathway. The NADPH produced is essential for protecting cells against oxidative damage by regenerating reduced glutathione (GSH) and for supporting reductive biosynthesis, such as fatty acid and steroid synthesis.[3][12]
Quantitative Inhibitory Potency
This compound is a significantly more potent inhibitor of G6PDH than its parent compound, DHEA. This increased potency allows for greater biological effect at lower concentrations, reducing the likelihood of off-target effects.
| Compound | Inhibition Type | Ki (vs. G6PDH) | Reference(s) |
| This compound | Uncompetitive | 0.5 µM - 0.51 µM | [1][7] |
| DHEA | Uncompetitive | 17 µM | [1] |
Downstream Cellular Effects of G6PDH Inhibition
The inhibition of G6PDH by this compound initiates a cascade of cellular events, primarily driven by the depletion of NADPH and the subsequent disruption of redox balance.
-
Decreased NADPH/NADP+ Ratio: Direct inhibition of G6PDH leads to a rapid decrease in the cellular pool of NADPH and a corresponding increase in NADP+.[3][12]
-
Increased Oxidative Stress: With reduced NADPH, the regeneration of reduced glutathione (GSH) by glutathione reductase is impaired. This diminishes the cell's capacity to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[12][13]
-
Impact on Biosynthesis: The lack of NADPH also hampers anabolic pathways that require reducing equivalents, such as the synthesis of fatty acids and steroids.[5] Furthermore, a reduction in PPP flux can limit the availability of ribose-5-phosphate for nucleotide synthesis, potentially slowing cell proliferation.[13]
-
Therapeutic Consequences: This induction of oxidative stress and metabolic disruption makes cancer cells, which often have upregulated G6PDH and are under high oxidative stress, more vulnerable to cell death.[12][14][15] In immune cells, modulating NADPH levels can suppress inflammatory responses.[16][17]
Experimental Protocols
Characterizing the inhibitory effect of this compound on G6PDH can be achieved through both enzymatic and cell-based assays.
In Vitro G6PDH Enzyme Inhibition Assay (Colorimetric)
This protocol describes a method to determine the IC50 of this compound against purified G6PDH by measuring the rate of NADPH production.
Key Reagents and Materials:
-
Purified recombinant human G6PDH
-
G6PDH Assay Buffer (e.g., 50 mM Triethanolamine, pH 7.4, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
NADP+ solution
-
Glucose-6-Phosphate (G6P) solution (Substrate)
-
Colorimetric Probe (e.g., WST-8 or Resazurin-based developer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm (for WST-8) or fluorescence (for Resazurin).[18][19]
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in G6PDH Assay Buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a "no inhibitor" (Enzyme Control) and a "no enzyme" (Background Control) well.
-
Reaction Setup: In a 96-well plate, add 50 µL of the diluted this compound or control solutions to the appropriate wells.
-
Enzyme Addition: Add 5 µL of diluted G6PDH enzyme to all wells except the Background Control. Incubate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Prepare a Substrate Solution containing G6PDH Assay Buffer, NADP+, G6P, and the developer probe. Add 45 µL of this solution to each well to start the reaction.[18]
-
Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance (or fluorescence) kinetically for 15-30 minutes, taking readings every 1-2 minutes.[19]
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the kinetic curve (ΔAbsorbance/ΔTime).
-
Subtract the rate of the Background Control from all other wells.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (Vinhibitor / Vcontrol)) * 100.
-
Plot % Inhibition vs. log[this compound] and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based G6PDH Activity Assay
This protocol measures the activity of G6PDH within cultured cells following treatment with this compound.
Key Reagents and Materials:
-
Cell line of interest (e.g., A549 lung cancer cells, primary T-cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Sonicator or homogenizer
-
G6PDH Activity Assay Kit (e.g., from Cayman Chemical, Abcam)[19][20][21]
-
Bradford assay or similar for protein quantification
-
Fluorometric or colorimetric plate reader
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 1.5 x 106 cells in a 100 mm dish) and allow them to attach overnight. Treat cells with various concentrations of this compound (and a vehicle control) for a desired time period (e.g., 6-24 hours).[20]
-
Cell Lysis: After treatment, wash the cells with cold PBS. Scrape and collect the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or homogenization on ice.[20]
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the cytosolic G6PDH.[21]
-
Protein Quantification: Determine the total protein concentration of each lysate supernatant using a Bradford assay. This is crucial for normalizing the enzyme activity.
-
G6PDH Activity Measurement: Using a commercial G6PDH activity assay kit, add a standardized amount of protein from each lysate to a 96-well plate. Follow the kit's instructions, which typically involve adding a cofactor/substrate mix and measuring the change in fluorescence or absorbance over time.[20][21]
-
Data Analysis:
-
Calculate the G6PDH activity for each sample, typically in units of nmol/min (or mU).
-
Normalize the activity to the amount of protein in the sample (e.g., mU/mg protein).
-
Compare the normalized G6PDH activity in this compound-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
-
Conclusion
This compound is a potent and specific inhibitor of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway. Its mechanism of action, centered on the depletion of cellular NADPH and the induction of oxidative stress, provides a strong rationale for its investigation in a range of therapeutic areas, including oncology, inflammation, and metabolic diseases. Unlike its parent compound DHEA, this compound's lack of hormonal activity makes it a more suitable candidate for clinical development. The experimental protocols detailed herein provide a robust framework for researchers to quantify its inhibitory effects and further explore its biological functions in various preclinical models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 3. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Glucose 6 phosphatase dehydrogenase (G6PD) and neurodegenerative disorders: Mapping diagnostic and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Dehydroepiandrosterone, glucose-6-phosphate dehydrogenase, and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of tumor development by dehydroepiandrosterone and related steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are G6PD inhibitors and how do they work? [synapse.patsnap.com]
- 13. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of glucose-6-phosphate dehydrogenase sensitizes cisplatin-resistant cells to death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose 6-phosphate dehydrogenase inhibition sensitizes melanoma cells to metformin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trschools.com [trschools.com]
- 18. assaygenie.com [assaygenie.com]
- 19. abcam.cn [abcam.cn]
- 20. pubcompare.ai [pubcompare.ai]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
A Comprehensive Guide to the Solubility of Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles governing the solubility of common laboratory solvents. It offers quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their work. Understanding solvent miscibility and solubility is fundamental to a wide range of scientific applications, from reaction chemistry and purification to formulation development and analytical method design.
Theoretical Principles of Solubility
The solubility of one substance in another is governed by the principle "like dissolves like," which is a qualitative summary of the underlying intermolecular forces at play.[1][2][3][4] The polarity of a molecule, arising from the distribution of electron density, is the primary determinant of its solubility characteristics.[1][3][5][6]
Intermolecular Forces: The attractive forces between molecules dictate their ability to mix. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the formation of new, energetically favorable solute-solvent interactions. The primary types of intermolecular forces include:
-
Hydrogen Bonding: A strong type of dipole-dipole interaction occurring when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. Solvents capable of hydrogen bonding (e.g., water, ethanol) tend to be soluble in each other.[1][6]
-
Dipole-Dipole Interactions: These occur between polar molecules that have a permanent net dipole moment.[1]
-
London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules, arising from temporary fluctuations in electron distribution. They are the primary forces of attraction between nonpolar molecules.[1]
Polarity, Dielectric Constant, and Hansen Solubility Parameters:
-
Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents have large dipole moments and high dielectric constants, while non-polar solvents have low dipole moments and low dielectric constants.[5][7] Polar solvents can be further categorized into protic (containing an O-H or N-H bond) and aprotic (lacking such a bond).[5][7]
-
Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to separate ions and solvate charged species.[8] A high dielectric constant generally indicates a polar solvent capable of dissolving polar or ionic compounds.[5]
-
Hansen Solubility Parameters (HSP): These parameters provide a more nuanced, quantitative approach to predicting solubility. They are based on the principle that "like dissolves like" by breaking down the total cohesive energy of a liquid into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[9][10] Two substances are likely to be miscible if their Hansen parameters are similar.[9][10]
Quantitative Solubility Data
The following tables summarize key quantitative parameters for a range of common laboratory solvents to facilitate comparison and selection.
Table 1: Dielectric Constants of Common Laboratory Solvents
| Solvent | Dielectric Constant (ε) at 20°C (unless noted) |
| n-Hexane | 1.88 (25°C) |
| Cyclohexane | 2.02 |
| Toluene | 2.38 (25°C) |
| Diethyl Ether | 4.33 |
| Chloroform | 4.81 |
| Ethyl Acetate | 6.02 (25°C) |
| Tetrahydrofuran (THF) | 7.58 (25°C) |
| Dichloromethane (DCM) | 8.93 (25°C) |
| Acetone | 20.7 (25°C) |
| Ethanol | 24.55 (25°C) |
| Methanol | 32.70 (25°C) |
| Acetonitrile | 37.5 |
| Dimethyl Sulfoxide (DMSO) | 46.68 |
| Water | 80.1 |
Table 2: Hansen Solubility Parameters of Common Laboratory Solvents
| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
Sources:[10][15][16][17][18] (Values are in MPa0.5)
Table 3: Solubility of Common Organic Solvents in Water (at 20°C)
| Solvent | Solubility in Water ( g/100g ) |
| n-Hexane | <0.1 |
| Cyclohexane | <0.1 |
| Toluene | 0.05 |
| Diethyl Ether | 7.5 |
| Chloroform | 0.795 |
| Ethyl Acetate | 8.7 |
| Dichloromethane (DCM) | 1.3 |
| 1-Butanol | 6.3 |
| Acetone | Miscible |
| Ethanol | Miscible |
| Methanol | Miscible |
| Acetonitrile | Miscible |
| Dimethyl Sulfoxide (DMSO) | Miscible |
| Tetrahydrofuran (THF) | Soluble |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many research and development activities. The following are detailed methodologies for key experiments.
Visual Method for Determining Miscibility
This is the simplest method for qualitatively assessing the miscibility of two liquids.
Protocol:
-
Take a clean, dry test tube.
-
Add equal volumes (e.g., 2 mL) of the two liquids to be tested.
-
Stopper the test tube and shake vigorously for 10-20 seconds.
-
Allow the mixture to stand and observe.
-
Interpretation:
-
Miscible: The mixture remains as a single, clear phase.
-
Immiscible: Two distinct layers form.[20]
-
Partially Miscible: The mixture may appear cloudy or form two layers after standing, but the volumes of the layers are not equal to the initial volumes of the individual liquids, indicating some degree of mutual solubility.
-
Shake-Flask Method for Thermodynamic Solubility
This is the gold standard method for determining the thermodynamic equilibrium solubility of a solute in a solvent.[21]
Protocol:
-
Add an excess amount of the solute to a known volume or mass of the solvent in a sealed container (e.g., a glass vial or flask). The presence of excess solid is crucial to ensure saturation.[2][21]
-
Place the sealed container in a shaker bath set to a constant temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from a few hours to several days, depending on the solute and solvent. A common duration is 24-48 hours.[2][22]
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant liquid using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid particles.[2]
-
Quantify the concentration of the solute in the filtered supernatant using a suitable analytical technique (e.g., UV/Vis spectroscopy, HPLC).
Quantification of Solute Concentration
This method is suitable for solutes that absorb ultraviolet or visible light.
Protocol:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of the solute of known concentration in the solvent of interest.
-
Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[23][24]
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Analyze the Sample:
-
Take the filtered supernatant from the shake-flask experiment and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at the same λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.
-
HPLC is a more selective and often more sensitive method for quantifying solute concentration, especially in complex mixtures.
Protocol:
-
Develop an HPLC Method:
-
Choose an appropriate HPLC column and mobile phase that can separate the solute from any impurities.
-
Establish the optimal detection wavelength if using a UV detector.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the solute of known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Analyze the Sample:
-
Take the filtered supernatant from the shake-flask experiment and dilute it if necessary to bring the concentration within the linear range of the calibration curve.
-
Inject the same fixed volume of the sample into the HPLC system.
-
Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve.[25][26]
-
Account for any dilution to find the solubility in the original saturated solution.
-
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important relationships and experimental processes related to solvent solubility.
References
- 1. lcms.cz [lcms.cz]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
- 10. Hansen solubility parameters [stenutz.eu]
- 11. Dielectric Constant [macro.lsu.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Solvent Physical Properties [people.chem.umass.edu]
- 15. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 16. scribd.com [scribd.com]
- 17. data.mendeley.com [data.mendeley.com]
- 18. researchgate.net [researchgate.net]
- 19. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 20. Miscibility - Wikipedia [en.wikipedia.org]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. bioassaysys.com [bioassaysys.com]
- 23. rjptonline.org [rjptonline.org]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. pharmaguru.co [pharmaguru.co]
- 26. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Fluasterone: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA).[1] It has been investigated for a range of therapeutic applications due to its potential anti-inflammatory, anti-proliferative, and anti-diabetic properties, without the androgenic effects associated with DHEA.[2] Unlike DHEA, the 16α-fluoro group in this compound sterically hinders its metabolism to androgens and estrogens.[1] Understanding the stability profile and optimal storage conditions of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This technical guide provides a comprehensive overview of the available data and recommended practices for the stability testing and storage of this compound.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended for stock solutions:
Table 1: Recommended Storage Conditions for this compound Stock Solutions [3]
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
For in vivo studies, it is best practice to prepare working solutions fresh on the day of use to ensure accurate dosing and avoid degradation.[3]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, based on the chemical structure of 17-ketosteroids and data from its parent compound, DHEA, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The 17-keto group could be susceptible to hydration, although this is generally less facile than ester or amide hydrolysis.
-
Oxidation: The allylic C-7 position and the enolizable C-16 position (adjacent to the ketone) are potential sites for oxidation.
-
Isomerization: Epimerization at chiral centers, particularly under acidic or basic conditions, could occur.
-
Photodegradation: Exposure to UV or visible light may induce photolytic cleavage or rearrangement reactions.
A proposed logical relationship for considering this compound degradation is outlined below.
Figure 1. Logical workflow for assessing this compound degradation.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. While specific quantitative data for this compound is not publicly available, a pilot stability study on DHEA provides valuable insights.
Table 2: Summary of Forced Degradation of DHEA (Analogous Compound)
| Condition | Reagent/Stress | Duration | Degradation | Observation |
| Acid Hydrolysis | Not specified | 3 hours | 62% | Degradation peaks were well-separated from the parent drug. |
| Base Hydrolysis | Not specified | 7 days | 91% | Degradation peaks were well-separated from the parent drug. |
Based on these findings and general pharmaceutical practices, a comprehensive forced degradation study for this compound should include the following conditions:
Table 3: Proposed Forced Degradation Conditions for this compound
| Stress Condition | Proposed Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Neutral Hydrolysis | Water at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours |
| Photostability | Solid drug substance exposed to ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of this compound and its potential degradation products. The following is a representative protocol based on methods for similar 17-ketosteroids.
Table 4: Representative HPLC Method Parameters for this compound Stability Testing
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water in a gradient elution |
| Gradient | Start with a higher aqueous composition and gradually increase the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 210 nm (or determined by UV scan of this compound) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. |
The workflow for developing and validating a stability-indicating HPLC method is illustrated below.
Figure 2. Workflow for the development of a stability-indicating HPLC method.
Conclusion
While specific, in-depth stability data for this compound is limited in publicly available literature, this guide provides a framework for its storage and stability assessment based on available information for the compound and its structural analogs. The recommended storage conditions should be strictly followed to ensure the integrity of this compound for research and development purposes. The proposed forced degradation studies and the representative HPLC method protocol offer a solid starting point for establishing a comprehensive stability profile for this promising therapeutic agent. Further studies are warranted to fully elucidate the degradation pathways and products of this compound.
References
Fluasterone: A Technical Guide to its Anti-inflammatory Properties
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic, fluorinated analog of dehydroepiandrosterone (DHEA) designed to retain the potent anti-inflammatory and immunomodulatory properties of its parent compound while eliminating androgenic and estrogenic side effects. This strategic modification makes it a compelling candidate for treating chronic inflammatory diseases. The primary mechanisms underlying its anti-inflammatory action include the potent, uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and the suppression of the pro-inflammatory NF-κB signaling pathway. Preclinical studies have demonstrated its efficacy in reducing pro-inflammatory cytokine production and mitigating disease severity in models of rheumatoid arthritis and topical inflammation. This document provides a detailed overview of the core mechanisms, quantitative bioactivity, experimental protocols, and key signaling pathways associated with this compound's anti-inflammatory effects.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, targeting key enzymatic and signaling pathways that drive inflammatory responses. Unlike its parent compound DHEA, this compound is engineered for higher potency and a superior safety profile, being practically devoid of hormonal side effects.[1]
Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH)
A central mechanism of this compound is the potent, uncompetitive inhibition of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway (PPP).[2] By inhibiting G6PDH, this compound reduces the production of NADPH, a critical cofactor for the NADPH oxidase complex that generates reactive oxygen species (ROS) in immune cells like neutrophils and macrophages. This reduction in oxidative stress is a key component of its anti-inflammatory action.[3] this compound's affinity for G6PDH is significantly higher than that of DHEA, underscoring its enhanced potency.[4][5]
Suppression of the NF-κB Signaling Pathway
This compound is proposed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[3][6] The NF-κB pathway is activated by inflammatory stimuli such as lipopolysaccharide (LPS) or cytokines like TNF-α. This activation leads to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing the p65/p50 NF-κB dimer to translocate to the nucleus. Once in the nucleus, it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[7] By preventing NF-κB activation, this compound effectively downregulates this entire cascade of inflammatory gene expression.
Modulation of Pro-inflammatory Cytokines
A direct consequence of NF-κB inhibition is the reduced production of key pro-inflammatory cytokines. In a mouse model of collagen-induced arthritis, this compound treatment was associated with significant decreases in the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[1] These cytokines are central mediators of chronic inflammatory diseases, responsible for recruiting immune cells, promoting tissue destruction, and perpetuating the inflammatory cycle.[8][9][10][11][12] Notably, the production of the anti-inflammatory cytokine IL-10 was not affected, suggesting a targeted effect on pro-inflammatory pathways.[1]
Differentiating Mechanisms
An important aspect of this compound's profile is its lack of activity on pathways associated with the adverse effects of DHEA and other steroids.
-
Hormonal Receptors: this compound is practically devoid of androgenic or estrogenic activity, as its structure prevents metabolism into testosterone or estradiol.[1]
-
PPARα Receptor: Unlike DHEA, this compound has minimal to no effect as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, mitigating the risk of liver toxicities.[13]
Quantitative Analysis of Bioactivity
The enhanced potency of this compound compared to its parent compound, DHEA, is evident in its quantitative bioactivity metrics.
| Parameter | Target | This compound | DHEA (for comparison) | Source(s) |
| Inhibition Constant (Ki) | Glucose-6-Phosphate Dehydrogenase (G6PDH) | ~0.5 µM | 17 µM | [4][5] |
Table 1: Enzyme Inhibition Data
| Model | Species | Key Outcomes | Source(s) |
| Collagen-Induced Arthritis (CIA) | DBA Mouse | Significant delay in disease onset; Decreased peak clinical score; Reduced joint inflammation, erosion, and synovial proliferation. | [1] |
| TPA-Induced Acute Inflammation | Mouse | Suppression of epidermal hyperplastic effect. | [13] |
| Metabolic Effects | Mouse | At 5 mg/kg (subcutaneous), decreased plasma corticosterone and fasting plasma glucose. | [13] |
Table 2: In Vivo Efficacy in Preclinical Inflammation Models
| Cytokine | Model System | Effect | Source(s) |
| TNF-α | Collagen-Induced Arthritis (Mouse) | Significant Decrease | [1] |
| IL-6 | Collagen-Induced Arthritis (Mouse) | Significant Decrease | [1] |
| IFN-γ | Collagen-Induced Arthritis (Mouse) | Significant Decrease | [1] |
| IL-10 | Collagen-Induced Arthritis (Mouse) | No Significant Change | [1] |
Table 3: Effects on Pro-inflammatory Cytokine Production
Key Experimental Protocols
The anti-inflammatory properties of this compound have been characterized using established and validated preclinical models.
In Vivo: Collagen-Induced Arthritis (CIA) Mouse Model
This is the most common model for rheumatoid arthritis and was used to demonstrate this compound's efficacy in a chronic autoimmune disease setting.[1]
-
Model: DBA/1 mice, which are highly susceptible to CIA.[14][15]
-
Induction:
-
Primary Immunization (Day 0): An emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.[16][17]
-
Booster Immunization (Day 21): A second injection of type II collagen, typically emulsified in Incomplete Freund's Adjuvant (IFA), is administered.[16][17]
-
-
Treatment: Mice receive injections of this compound (or vehicle control) at a predetermined dose and schedule, often beginning at the time of the booster or upon the first signs of arthritis.
-
Endpoints:
-
Clinical Scoring: Paw swelling is monitored several times a week and scored on a scale of 0-4 per paw (max score of 16 per mouse).
-
Biomarker Analysis: Serum is collected to measure levels of anti-collagen antibodies (IgG1, IgG2a) and systemic cytokines (TNF-α, IL-6) via ELISA.[1]
-
In Vitro: Cytokine Secretion Assay
This assay is used to determine the direct effect of a compound on the production of inflammatory mediators by immune cells.
-
Cell Lines: Murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1) are commonly used.[18][19]
-
Protocol:
-
Seeding: Cells are plated in 96-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells are incubated with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: An inflammatory stimulus, typically Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL, is added to the wells (excluding the negative control).[18][20]
-
Incubation: The plate is incubated for a period of 4-24 hours to allow for cytokine production and secretion into the supernatant.
-
Quantification: The cell culture supernatant is collected, and the concentration of specific cytokines (e.g., TNF-α, IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[20][21]
-
In Vitro: NF-κB Nuclear Translocation Assay
This imaging-based assay directly visualizes the inhibitory effect of a compound on the NF-κB pathway.[22][23]
-
Cell Lines: Adherent cells such as HeLa or macrophage lines (e.g., RAW 264.7) are suitable.[23][24]
-
Protocol:
-
Seeding: Cells are grown on glass coverslips or in high-content imaging plates.
-
Pre-treatment: Cells are incubated with this compound or vehicle for 1 hour.
-
Stimulation: Cells are stimulated with an NF-κB activator (e.g., TNF-α or LPS) for a short period (typically 30-60 minutes) to induce translocation.[24]
-
Fix and Permeabilize: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 or Tween 20.[22]
-
Staining: Cells are stained with a primary antibody against an NF-κB subunit (commonly p65/RelA) followed by a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI or Hoechst) is also applied.[25][26]
-
Imaging and Analysis: Cells are imaged using a fluorescence microscope. Image analysis software is used to quantify the fluorescence intensity of the NF-κB signal in the nucleus versus the cytoplasm. A reduction in the nuclear-to-cytoplasmic ratio in treated cells indicates inhibition.[26]
-
Conclusion
This compound is a potent, non-hormonal anti-inflammatory agent that operates primarily through the inhibition of G6PDH and the suppression of the NF-κB signaling cascade. This dual mechanism effectively reduces oxidative stress and downregulates the production of key pro-inflammatory cytokines. Preclinical data from robust in vivo and in vitro models confirm its efficacy in contexts relevant to chronic inflammatory diseases such as rheumatoid arthritis. While its clinical development was halted, reportedly due to low oral bioavailability, the compound's well-defined mechanisms and targeted action make it an important tool for researchers and a valuable lead structure for the development of next-generation anti-inflammatory therapeutics.[13]
References
- 1. A synthetic androstene analogue inhibits collagen-induced arthritis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Novel steroid inhibitors of glucose 6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation [mdpi.com]
- 8. Frontiers | Up-Regulated Expression of Interferon-Gamma, Interleukin-6 and Tumor Necrosis Factor-Alpha in the Endolymphatic Sac of Meniere's Disease Suggesting the Local Inflammatory Response Underlies the Mechanism of This Disease [frontiersin.org]
- 9. Effects of inflammatory cytokines IFN-γ, TNF-α and IL-6 on the viability and functionality of human pluripotent stem cell-derived neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Interferon Gamma and Tumor Necrosis Factor Alpha Are Inflammatory Biomarkers for Major Adverse Cardiovascular Events in Patients with Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IFN-γ and TNF-α induce a different modulation of interleukin-6 in systemic sclerosis fibroblasts compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. chondrex.com [chondrex.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 20. LPS-responsive cytokine production assay [bio-protocol.org]
- 21. Frontiers | Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation [frontiersin.org]
- 22. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nuclear factor kappa B (NF‐κB) translocation [bio-protocol.org]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Fluasterone: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluasterone, a synthetic fluorinated analog of dehydroepiandrosterone (DHEA), is a promising therapeutic agent with a range of biological activities. Unlike its parent compound, this compound exhibits minimal androgenic or estrogenic effects, making it a more targeted and potentially safer candidate for various therapeutic applications.[1][2] Its primary mechanism of action is the potent and uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a critical enzyme in the pentose phosphate pathway.[1][3] This inhibition leads to diverse cellular effects, including anti-inflammatory, anti-proliferative, and anti-diabetic properties.[1][2]
These application notes provide a comprehensive overview and detailed experimental protocols for utilizing this compound in a cell culture setting. The information is intended to guide researchers in investigating the cellular and molecular effects of this compound.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Source |
| G6PDH Inhibition (Ki) | 0.5 µM | [1][3] |
| DHEA G6PDH Inhibition (Ki) | 17 µM | [1] |
| In Vivo Dosage (mice) | 5 mg/kg (subcutaneous) for anti-glucocorticoid effects | [2] |
Mechanism of Action: G6PDH Inhibition
This compound's primary molecular target is the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH). G6PDH is the rate-limiting enzyme of the pentose phosphate pathway (PPP), a crucial metabolic pathway that runs parallel to glycolysis. The PPP is responsible for generating NADPH and the precursors for nucleotide biosynthesis.
By inhibiting G6PDH, this compound disrupts the normal flux of the PPP, leading to several downstream consequences:
-
Reduced NADPH Production: NADPH is essential for maintaining a reduced intracellular environment and protecting cells from oxidative stress. It is a critical cofactor for antioxidant enzymes like glutathione reductase. A decrease in NADPH levels can render cells more susceptible to oxidative damage.
-
Impaired Nucleotide Synthesis: The PPP produces ribose-5-phosphate, a precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). Inhibition of G6PDH can therefore impede cell proliferation by limiting the building blocks for DNA replication and repair.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is a hydrophobic molecule. For cell culture experiments, it should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your experimental system. Based on its Ki value of 0.5 µM, a starting range of 1-10 µM is a reasonable starting point for observing effects on G6PDH inhibition.
-
Control: In all experiments, include a vehicle control (DMSO at the same final concentration as the this compound-treated samples) to account for any effects of the solvent.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: G6PDH Activity Assay (Cell-Based)
This protocol measures the activity of G6PDH in cell lysates after treatment with this compound.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 10 cm cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
G6PDH activity assay kit (colorimetric or fluorometric)
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cold cell lysis buffer to each well/dish and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
G6PDH Activity Measurement:
-
Follow the instructions provided with the G6PDH activity assay kit.
-
Typically, this involves adding a specific amount of protein lysate to a reaction mixture containing glucose-6-phosphate and NADP+.
-
The rate of NADPH production is measured over time by monitoring the change in absorbance or fluorescence.
-
-
Data Analysis:
-
Normalize the G6PDH activity to the protein concentration for each sample.
-
Express the G6PDH activity in the this compound-treated samples as a percentage of the activity in the vehicle control.
-
Protocol 3: Anti-Inflammatory Assay (Cytokine Measurement)
This protocol is to evaluate the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
24-well or 48-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) or a multiplex cytokine assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophage cells into a 24-well or 48-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours.
-
Include a vehicle control.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with an inflammatory agent, such as LPS (e.g., 100 ng/mL), for a specific time period (e.g., 6, 12, or 24 hours).
-
Include a non-stimulated control and a stimulated control (LPS only).
-
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well and centrifuge to remove any detached cells.
-
Cytokine Measurement:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using specific ELISA kits or a multiplex assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated and LPS-stimulated group to the LPS-only stimulated group.
-
Calculate the percentage of inhibition of cytokine production by this compound.
-
Signaling Pathways
The primary signaling impact of this compound stems from its inhibition of G6PDH and the subsequent reduction in NADPH. This can have broad effects on various signaling pathways, particularly those sensitive to the cellular redox state. While specific pathways directly modulated by this compound in cell culture are still under investigation, the known consequences of G6PDH inhibition suggest potential modulation of pathways such as:
-
NF-κB Signaling: The activation of the transcription factor NF-κB, a key regulator of inflammation, is often redox-sensitive. Changes in the cellular redox state due to decreased NADPH could influence NF-κB activation and its downstream targets, including pro-inflammatory cytokines.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38) are involved in cell proliferation, differentiation, and apoptosis, and can be modulated by oxidative stress.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. The parent compound DHEA has been shown to influence this pathway, and it is plausible that this compound may have similar or distinct effects.
Further research is required to elucidate the precise signaling cascades affected by this compound in different cell types.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Fluasterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluasterone, a synthetic fluorinated analog of dehydroepiandrosterone (DHEA), has garnered significant interest for its therapeutic potential in a range of conditions including metabolic disorders, inflammatory diseases, and cancer.[1] Unlike DHEA, this compound does not exert androgenic or estrogenic effects, making it a more targeted and potentially safer therapeutic agent.[1] A critical challenge for in vivo research is its low aqueous solubility and poor oral bioavailability, necessitating parenteral administration for effective studies.[1] These application notes provide detailed protocols for the solubilization and administration of this compound for in vivo research, along with insights into its mechanism of action.
Data Presentation: this compound Solubility
The solubility of this compound is a key consideration for the preparation of formulations for in vivo studies. The following table summarizes the solubility data from various studies. The use of solubilizing agents such as cyclodextrins can dramatically increase the aqueous solubility of this compound.
| Solvent/Vehicle System | Concentration of Solubilizing Agent | This compound Solubility | Reference |
| Water | - | 1.55 x 10⁻⁴ mM | [2] |
| Sulfobutyl ether-β-cyclodextrin (SBEβCD) in water | 20% (w/v) | 3.13 mM | [2] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) in water | 20% (w/v) | 4.04 mM | [2] |
| Cosolvent/Cyclodextrin Combinations | Various concentrations of methanol, ethanol, or n-propanol with HPβCD | Solubility is dependent on the specific concentrations of cosolvent and HPβCD. | [3][4][5] |
Experimental Protocols
Protocol 1: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HPβCD) for Parenteral Administration
This protocol describes the preparation of a this compound solution suitable for subcutaneous or intraperitoneal injection in animal models, utilizing HPβCD as a solubilizing agent.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl) for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of the HPβCD Vehicle:
-
Weigh the required amount of HPβCD. To prepare a 20% (w/v) solution, dissolve 200 mg of HPβCD in every 1 mL of sterile saline.
-
In a sterile vial, add the HPβCD to the sterile saline.
-
Stir the solution using a magnetic stirrer at room temperature until the HPβCD is completely dissolved. The solution should be clear and colorless.
-
-
Dissolving this compound:
-
Weigh the desired amount of this compound powder based on the target concentration and the final volume of the formulation. For example, to prepare a 5 mg/mL solution, weigh 5 mg of this compound for every 1 mL of the final solution.
-
Slowly add the this compound powder to the pre-warmed (around 37°C) HPβCD solution while continuously stirring.
-
Continue stirring the mixture until the this compound is completely dissolved. This may take some time, and gentle warming can aid dissolution. Avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles. The final solution should be clear.
-
-
Sterilization and Final Preparation:
-
Sterilize the final this compound solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the sterile solution at 4°C, protected from light. It is recommended to use the freshly prepared solution for in vivo experiments.
-
Protocol 2: In Vivo Administration of this compound
This protocol provides a general guideline for subcutaneous and intraperitoneal administration of the prepared this compound solution in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Subcutaneous (SC) Injection:
-
Animal Restraint: Properly restrain the mouse to expose the dorsal side.
-
Injection Site: Lift the loose skin over the back to form a "tent."
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered.
-
Dosage Administration: Inject the calculated volume of the this compound solution. A common dosage used in studies is 5 mg/kg.[1]
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection:
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle. Aspirate to ensure that no bodily fluids are drawn, indicating correct placement in the peritoneal cavity.
-
Dosage Administration: Inject the calculated volume of the this compound solution.
-
Post-injection Monitoring: Return the animal to its cage and observe for any signs of distress.
Mandatory Visualization
This compound Experimental Workflow
The following diagram illustrates the general workflow for preparing and administering this compound for in vivo studies.
Caption: Workflow for this compound in vivo studies.
Proposed Signaling Pathway of this compound
This compound is a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP). This inhibition leads to a decrease in the cellular levels of NADPH, a critical reducing equivalent. The altered redox state is thought to mediate the anti-inflammatory effects of this compound, in part through the modulation of the NF-κB signaling pathway.
Caption: this compound's proposed mechanism of action.
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Solubilization of this compound in cosolvent/cyclodextrin combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fluasterone in Murine Models: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of fluasterone dosage and administration in mice, based on available preclinical data. It includes detailed experimental protocols, data summaries, and visualizations of proposed signaling pathways.
This compound (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that has demonstrated anti-inflammatory, anti-proliferative, and anti-diabetic properties in various animal models.[1] Notably, it is designed to retain the therapeutic benefits of DHEA without the associated androgenic or estrogenic side effects.[1] Preclinical studies in mice have explored its potential in metabolic disorders and inflammatory conditions.
Data Presentation: this compound Dosage and Administration in Mice
The following tables summarize the quantitative data from key studies on this compound administration in mice.
| Mouse Model | Strain | Administration Route | Dosage | Frequency & Duration | Key Findings | Reference |
| General Metabolic | Not Specified | Subcutaneous (SC) Injection | 5 mg/kg | Single dose | Decreased plasma corticosterone and fasting plasma glucose. Higher doses led to a rebound effect. | [1] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Not Specified | Not Specified | Not Specified | 8 weeks | Lowered inflammation and fibrosis. | [1] |
| Collagen-Induced Arthritis (CIA) | DBA/1 | Injection (unspecified) | Not Specified | Not Specified | Delayed onset and reduced severity of arthritis; decreased serum levels of TNF-α, IL-6, and IFN-γ. | |
| Dexamethasone-Induced Thymic Involution | Not Specified | Not Specified | Not Specified | Not Specified | Prevented thymic involution, indicating anti-glucocorticoid action. | [1] |
Note: Oral administration of this compound has been shown to undergo extensive first-pass metabolism, which significantly reduces its bioavailability.[1] Parenteral routes, such as subcutaneous injection, are therefore recommended for murine studies to ensure consistent exposure.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound for Metabolic Studies
This protocol is based on a study investigating the effects of this compound on plasma corticosterone and glucose levels in mice.[1]
1. Materials:
- This compound powder
- Vehicle (e.g., sterile sesame oil, or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
- Sterile 1 mL syringes with 25-27 gauge needles
- Male or female mice (specify strain, e.g., C57BL/6)
- Animal balance
- Vortex mixer
- Sterile microcentrifuge tubes
2. Preparation of this compound Solution (Example for a 5 mg/kg dose):
- Calculate the required amount of this compound based on the average weight of the mice and the number of animals to be dosed. For a 25g mouse, a 5 mg/kg dose requires 0.125 mg of this compound.
- Prepare a stock solution of this compound in the chosen vehicle. For example, to inject a volume of 100 µL per 25g mouse, the concentration should be 1.25 mg/mL.
- Weigh the this compound powder and dissolve it in the vehicle. If using a mixed vehicle, first dissolve the this compound in DMSO and then add the other components.
- Vortex thoroughly to ensure complete dissolution.
3. Administration Procedure:
- Weigh each mouse to determine the precise injection volume.
- Gently restrain the mouse by scruffing the neck to expose the dorsal side.
- Lift the loose skin over the back to form a "tent."
- Insert the needle into the base of the skin tent, parallel to the spine.
- Aspirate briefly to ensure the needle is not in a blood vessel.
- Slowly inject the this compound solution.
- Withdraw the needle and gently massage the injection site to aid dispersal.
- Monitor the mouse for any adverse reactions post-injection.
Protocol 2: Oral Gavage Administration of this compound
While subcutaneous injection is often preferred, oral gavage may be necessary for certain experimental designs. This protocol provides a general guideline.
1. Materials:
- This compound powder
- Vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water, or corn oil)
- Sterile, flexible gavage needles (20-22 gauge for adult mice)
- Sterile 1 mL syringes
- Animal balance
2. Preparation of this compound Suspension:
- Calculate the required amount of this compound.
- Prepare the vehicle. If using methylcellulose, sprinkle the powder into warm water and stir until a uniform suspension is formed. Allow it to cool to room temperature.
- Suspend the this compound powder in the vehicle.
- Mix thoroughly before each administration to ensure a uniform suspension.
3. Administration Procedure:
- Weigh each mouse to determine the gavage volume (typically 5-10 mL/kg).
- Firmly restrain the mouse, holding the head and neck to prevent movement.
- Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus and mark the gavage needle accordingly.
- Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
- Advance the needle smoothly into the esophagus to the pre-marked depth. Do not force the needle.
- Slowly administer the this compound suspension.
- Gently remove the gavage needle.
- Monitor the mouse for any signs of distress, such as coughing or difficulty breathing.
Mandatory Visualizations
Proposed Signaling Pathway of this compound's Anti-Inflammatory Action
The exact molecular mechanism of this compound's anti-inflammatory effects is still under investigation. However, based on its known anti-glucocorticoid properties and its ability to reduce pro-inflammatory cytokines, a potential signaling pathway can be proposed. This compound may interfere with the glucocorticoid receptor (GR) signaling and inhibit the activation of the NF-κB pathway, a key regulator of inflammation.
Caption: Proposed mechanism of this compound's anti-inflammatory effects.
Experimental Workflow for Subcutaneous this compound Administration in a Mouse Model of Metabolic Disease
This diagram outlines the key steps involved in a typical experiment to evaluate the effects of this compound on metabolic parameters in mice.
Caption: Workflow for a subcutaneous this compound study in mice.
References
Application Notes and Protocols for the Analytical Quantification of Fluasterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA). It has demonstrated a range of biological activities, including anti-inflammatory, anti-proliferative, and anti-diabetic properties, while exhibiting minimal androgenic or estrogenic effects.[1] The primary mechanism of action for this compound is the potent uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a critical enzyme in the pentose phosphate pathway.[2][3] This inhibition leads to a reduction in NADPH levels, which can impact cellular redox balance and downstream signaling pathways.
Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The selection of an appropriate analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. As a steroid analog, methods developed for similar compounds like DHEA and other corticosteroids can be adapted for this compound analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a chromophore. While it may lack the sensitivity and selectivity of mass spectrometry-based methods, it can be suitable for the analysis of bulk drug substances and pharmaceutical formulations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[4] This method is ideal for analyzing low concentrations of this compound and its metabolites in plasma, serum, and tissue samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Steroids often require derivatization to increase their volatility for GC analysis.[5][6] This method can provide excellent chromatographic resolution and is suitable for metabolic profiling studies.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of steroids similar to this compound, providing a reference for expected performance.
| Parameter | HPLC-UV[7][8] | LC-MS/MS[2] | GC-MS[9] |
| Limit of Detection (LOD) | 0.08 - 0.25 µg/mL | 1 pg/mL - 0.025 ng/mL | Sub-ng/mL |
| Limit of Quantification (LOQ) | 1.55 - 2.06 µg/mL | 0.025 - 1 ng/mL | ng/mL range |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Recovery (%) | 98 - 102% | 80 - 115% | 85 - 110% |
| Precision (%RSD) | < 2% | < 15% | < 15% |
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is critical to remove interferences and concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1]
Caption: General workflow for sample preparation from biological matrices.
1. Protein Precipitation (PPT)
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for further processing or direct injection.
2. Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma or serum, add the internal standard.
-
Add 3.5 mL of methyl tert-butyl ether (MTBE).[10]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
3. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., diluted plasma).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate and reconstitute for analysis.
Protocol 1: LC-MS/MS Quantification of this compound
This method provides high sensitivity and selectivity for the quantification of this compound in biological matrices.
Caption: Experimental workflow for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): To be determined for this compound (likely [M+H]⁺).
-
Product Ions (Q3): To be determined by infusion and fragmentation of a this compound standard.
-
Internal Standard: A stable isotope-labeled this compound or a structurally similar steroid.
Protocol 2: GC-MS Quantification of this compound
This protocol is suitable for the analysis of this compound, particularly for metabolic studies, and requires derivatization.[11]
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Add 50 µL of a mixture of MSTFA/NH₄I/2-mercaptoethanol (1000:2:6, v/w/v).
-
Incubate at 60 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
GC-MS Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-TMS derivative.
Protocol 3: HPLC-UV Quantification of this compound
This method is applicable for higher concentration samples, such as in pharmaceutical formulations.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: To be determined by scanning a this compound standard (likely in the range of 200-250 nm).
-
Injection Volume: 20 µL.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of G6PDH. This enzyme is the rate-limiting step of the pentose phosphate pathway (PPP), which is a major source of cellular NADPH. Inhibition of G6PDH by this compound leads to decreased NADPH levels, which in turn increases cellular oxidative stress and can modulate various downstream signaling pathways.
Caption: Signaling pathway of this compound via G6PDH inhibition.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will be dictated by the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols, adapted from established methods for similar steroid compounds, offer a robust starting point for method development and validation. Accurate quantification of this compound is essential for advancing our understanding of its therapeutic potential and for its successful development as a pharmaceutical agent.
References
- 1. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis: comparable performance was obtained for nine analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent findings in the regulation of G6PD and its role in diseases [frontiersin.org]
- 6. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 7. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Fluasterone Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a representative protocol for the quantitative analysis of Fluasterone (16α-fluoroandrost-5-en-17-one) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA) that has shown potential therapeutic effects, including anti-inflammatory and anti-proliferative activities.[1] The presented method is based on established analytical practices for steroid analysis and is suitable for the determination of this compound in bulk drug substance and pharmaceutical formulations. This protocol includes detailed methodologies for sample preparation, chromatographic conditions, and method validation parameters, summarized in clearly structured tables.
Introduction
This compound is a promising therapeutic agent that has been investigated for various conditions.[2] Accurate and reliable analytical methods are crucial for its quantification in research and quality control settings. HPLC is a widely used technique for the analysis of steroids due to its high resolution, sensitivity, and specificity.[3][4] This application note describes a robust RP-HPLC method for the determination of this compound.
Experimental Protocol
This protocol provides a general framework for the HPLC analysis of this compound. Method optimization and validation are recommended for specific sample matrices.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are based on common practices for steroid analysis.[4][5][6]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
2.3.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
2.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3.3. Sample Preparation
-
For bulk drug substance, accurately weigh an appropriate amount and dissolve in methanol to obtain a theoretical concentration within the calibration range.
-
For formulated products, a suitable extraction method may be required to separate this compound from excipients.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following tables summarize the typical validation parameters for an HPLC method for steroid analysis, providing expected performance characteristics for the this compound assay.[3]
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area (%) | ≤ 2.0% (for n=6) |
Table 2: Linearity
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 50 | 98.0 - 102.0 | < 2.0 |
| 75 | 98.0 - 102.0 | < 2.0 |
| 100 | 98.0 - 102.0 | < 2.0 |
Table 4: Precision
| Precision Type | RSD (%) |
| Repeatability (Intra-day) | < 2.0 |
| Intermediate Precision (Inter-day) | < 2.0 |
Table 5: Sensitivity
| Parameter | Estimated Value |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Visualizations
Experimental Workflow
Caption: HPLC Analysis Workflow for this compound.
Mechanism of Action Pathway
This compound is known to be a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH) and has anti-inflammatory effects, potentially through the inhibition of NF-kB activation.[1]
Caption: Simplified Proposed Mechanism of Action for this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. The provided validation parameters serve as a benchmark for method performance. For regulatory submissions, a full method validation according to ICH guidelines is required.
References
- 1. tandfonline.com [tandfonline.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluasterone in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluasterone (16-α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that has shown promise in preclinical and clinical studies for the management of metabolic syndrome. It exhibits anti-inflammatory, anti-proliferative, and anti-diabetic properties and is noted to be more potent than DHEA without the associated androgenic side effects.[1] These characteristics make this compound a compelling candidate for further investigation in the context of metabolic disorders.
These application notes provide a comprehensive overview of the use of this compound in metabolic syndrome research models, including its effects on key metabolic parameters, detailed experimental protocols, and insights into its potential mechanisms of action.
Data Presentation: Efficacy of this compound in Metabolic Syndrome Models
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in a Mouse Model
| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | % Change from Control/Baseline | Reference |
| Fasting Plasma Glucose | Mouse | This compound | 5 mg/kg (subcutaneous) | Not Specified | ↓ (correlated with decreased corticosterone) | [1] |
| Plasma Corticosterone | Mouse | This compound | 5 mg/kg (subcutaneous) | Not Specified | ↓ | [1] |
Note: Higher doses of this compound resulted in a rebound of corticosterone and fasting plasma glucose levels due to increased corticotropin.[1]
Table 2: Clinical Efficacy of Buccal this compound in Human Metabolic Syndrome
| Parameter | Study Population | Treatment Group | Dose & Route | Duration | % Change from Baseline | Reference |
| Triglycerides | Adults with Metabolic Syndrome | This compound | 80 mg (buccal) | 8 weeks | ↓ 35% | [1] |
| Triglycerides | Adults with Metabolic Syndrome | Placebo | N/A | 8 weeks | ↑ 7% | [1] |
Experimental Protocols
Induction of Metabolic Syndrome in Rodent Models
Several models can be utilized to induce a metabolic syndrome phenotype in rodents. The choice of model depends on the specific research question and the desired metabolic characteristics.
a) High-Fat Diet (HFD)-Induced Metabolic Syndrome in Rats
This protocol is designed to induce obesity, insulin resistance, and dyslipidemia.
-
Animals: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Standard chow diet.
-
Metabolic Syndrome Group: High-fat diet (e.g., 45-60% of calories from fat). The diet should be well-defined and commercially available to ensure consistency.
-
-
Duration: 8-16 weeks. The duration can be adjusted based on the desired severity of the metabolic phenotype.
-
Monitoring:
-
Body weight and food intake should be monitored weekly.
-
Fasting blood glucose and insulin levels should be measured at baseline and at regular intervals (e.g., every 4 weeks) to assess the development of insulin resistance.
-
A lipid profile (total cholesterol, LDL-C, HDL-C, and triglycerides) should be assessed at the end of the study.
-
An oral glucose tolerance test (OGTT) can be performed to confirm glucose intolerance.
-
b) High-Fructose Diet (HFD)-Induced Metabolic Syndrome in Rats
This model is particularly effective at inducing hypertriglyceridemia and insulin resistance.
-
Animals and Housing: As described for the HFD model.
-
Diet:
-
Control Group: Standard chow diet and plain drinking water.
-
Metabolic Syndrome Group: Standard chow diet and a 10-20% fructose solution as the sole source of drinking water.
-
-
Duration: 6-8 weeks.
-
Monitoring: Similar to the HFD model, with a particular focus on triglyceride levels.
c) Streptozotocin (STZ)-Induced Metabolic Syndrome in Mice (for Type 2 Diabetes-like features)
This model combines a high-fat diet with a low dose of STZ to induce a more pronounced hyperglycemic phenotype alongside other metabolic syndrome features.
-
Animals: Male C57BL/6J mice (6-8 weeks old).
-
Dietary Lead-in: Feed a high-fat diet (45% kcal from fat) for 2 weeks prior to STZ administration.
-
STZ Administration:
-
Dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Administer a single low dose of STZ (e.g., 50-100 mg/kg) via intraperitoneal (IP) injection. The optimal dose may need to be titrated.
-
-
Post-STZ Care: Continue the high-fat diet. Monitor blood glucose levels closely for the first 48 hours. Provide a 10% sucrose solution in the drinking water for the first 24 hours to prevent hypoglycemia.
-
Confirmation of Diabetes: Consider mice diabetic when non-fasting blood glucose levels are consistently >250 mg/dL.
-
Duration: The study can proceed for a desired period following the confirmation of diabetes to assess the long-term effects of this compound.
Administration of this compound in Rodent Models
a) Subcutaneous (SC) Injection
This route of administration was used in the preclinical studies mentioned in Table 1.
-
Vehicle: While the specific vehicle used in the cited study is not detailed, common vehicles for subcutaneous administration of steroid analogs include:
-
Sterile saline (0.9% NaCl).
-
Phosphate-buffered saline (PBS).
-
A mixture of DMSO and saline/PBS (e.g., 10% DMSO in saline). The final concentration of DMSO should be kept low to avoid toxicity.
-
Corn oil or sesame oil.
-
-
Preparation of this compound Solution:
-
Determine the required concentration of this compound based on the desired dose (e.g., 5 mg/kg) and the injection volume.
-
If using a vehicle containing DMSO, first dissolve the this compound in a small amount of DMSO and then bring it to the final volume with saline or PBS.
-
If using oil, the compound can be directly suspended or dissolved in the oil. Gentle warming and vortexing may be required.
-
-
Administration Procedure:
-
Restrain the mouse or rat.
-
Lift the loose skin on the back, between the shoulder blades, to form a "tent."
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
-
Frequency: Daily or as determined by the study design.
b) Oral Gavage
Although oral this compound has poor bioavailability, this route may be explored with appropriate formulations.
-
Vehicle: Common vehicles for oral gavage include water, saline, or a 0.5% methylcellulose solution.
-
Preparation: Prepare a suspension or solution of this compound in the chosen vehicle.
-
Administration: Use a proper-sized gavage needle (ball-tipped) to administer the solution directly into the stomach. Ensure proper training to prevent injury to the animal.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms of this compound are still under investigation. However, based on its nature as a DHEA analog and existing research, several key pathways are likely involved.
Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH)
This compound is a potent inhibitor of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway (PPP). This pathway is a major source of NADPH, which is crucial for reductive biosynthesis and protecting against oxidative stress. By inhibiting G6PDH, this compound may modulate cellular redox status and impact various metabolic processes.
Caption: this compound inhibits G6PDH, a key enzyme in the pentose phosphate pathway.
Modulation of PPAR Signaling (Inferred from DHEA studies)
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in lipid and glucose metabolism. Studies on DHEA suggest that this compound may exert its effects through the modulation of PPAR signaling.
Caption: Potential modulation of PPAR signaling by this compound.
Activation of AMPK Signaling (Inferred from DHEA studies)
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to improved insulin sensitivity and fatty acid oxidation. Research on DHEA indicates that this compound might activate this critical metabolic pathway.
References
Application Notes and Protocols: Fluasterone in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA) that has shown promise as a neuroprotective agent. Unlike DHEA, this compound does not exhibit androgenic or estrogenic activity, making it a potentially safer therapeutic candidate.[1] These application notes provide a comprehensive overview of the demonstrated and potential applications of this compound in in vitro and in vivo neuroprotection assays. The provided protocols are intended to guide researchers in evaluating the neuroprotective efficacy and elucidating the mechanism of action of this compound.
Mechanism of Action
The precise mechanism of this compound's neuroprotective effects is not fully elucidated but is thought to be multifactorial, drawing from its anti-inflammatory properties and its heritage as a DHEA analog.[1][2]
Anti-Inflammatory Effects: this compound has been shown to inhibit the production of key inflammatory mediators. In cultured rat mesangial cells, it potently inhibits interleukin-1β-induced cyclooxygenase-2 (COX-2) mRNA expression and subsequent prostaglandin E2 (PGE2) production.[3][4] This anti-inflammatory action is a cornerstone of its neuroprotective potential, as neuroinflammation is a critical component of secondary injury cascades in various neurological disorders.
Modulation of Neurotransmitter Receptors: As an analog of DHEA, this compound may share its ability to allosterically modulate neurotransmitter receptors, such as GABA-A and NMDA receptors.[5] By influencing neuronal excitability, this compound could potentially mitigate excitotoxicity, a common pathway of neuronal death in acute and chronic neurodegenerative conditions.
Activation of Pro-Survival Signaling Pathways: DHEA and its sulfate ester (DHEAS) have been shown to activate pro-survival signaling pathways, including the NF-κB pathway, which can protect neurons from glutamate-induced excitotoxicity.[6][7] It is plausible that this compound engages similar pathways to exert its neuroprotective effects.
A proposed signaling pathway for this compound's neuroprotective action is depicted below:
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
In Vivo Neuroprotection Assay: Traumatic Brain Injury (TBI) Model
This compound has demonstrated significant efficacy in a rat model of traumatic brain injury.[3][4]
Experimental Protocol: Lateral Cortical Impact (LCI) Injury Model
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound in a rat TBI model.[3][4]
1. Animal Model:
-
Adult male Sprague-Dawley rats (250-300g).
2. Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., left parietal cortex).
-
Induce a cortical impact using a pneumatic piston device. The parameters of the impact (velocity, depth, duration) should be consistent to produce a moderate and reproducible injury.
3. This compound Administration:
-
Dosage: 25 mg/kg body weight.[3]
-
Route of Administration: Intraperitoneal (i.p.) injection.[3]
-
Treatment Regimen:
-
Vehicle Control: Administer the vehicle solution (e.g., sesame oil) to a separate cohort of injured animals.
4. Functional Outcome Measures:
-
Motor Function:
-
Beam Walk Test: Assess the animal's ability to traverse a narrow wooden beam. Record the time taken and the number of foot slips or falls.
-
-
Cognitive Function:
-
Morris Water Maze: Evaluate spatial learning and memory by training the rats to find a hidden platform in a pool of water.
-
-
Neurological Reflexes:
-
Assess a battery of reflexes (e.g., pinna reflex, corneal reflex, righting reflex) to determine the overall neurological status.
-
5. Histological Analysis (Optional):
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform histological staining (e.g., Nissl staining) to determine the lesion volume and neuronal loss.
Data Presentation
The following tables summarize the quantitative data from a study evaluating this compound in a rat TBI model.[3]
Table 1: Effect of this compound on Beam Walk Performance in a Rat TBI Model
| Treatment Group | Improvement in Beam Walk Latency (%) | p-value (vs. Injured Vehicle) |
| Pretreatment (5-10 min prior) | 79 | < 0.01 |
| 30 min Post-treatment | 54 | < 0.01 |
| 12 h Post-treatment | 97 | < 0.01 |
Table 2: Effect of this compound on Incidence of Falls in Beam Walk Test
| Treatment Group | Incidence of Falls | p-value (vs. Injured Vehicle) |
| 30 min Post-treatment | Decreased | < 0.05 |
| 12 h Post-treatment | Decreased | < 0.05 |
In Vitro Neuroprotection Assays: Proposed Protocols
Experimental Workflow for In Vitro Neuroprotection Assays
Caption: General workflow for in vitro neuroprotection assays with this compound.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress
1. Cell Culture:
-
Culture SH-SY5Y cells or primary neurons in appropriate media and conditions.
-
Plate cells in 96-well plates at a suitable density.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM, based on the reported IC50 for vascular relaxation of ~40 µM) for a specified duration (e.g., 24 hours).[3] Include a vehicle control.
3. Induction of Oxidative Stress:
-
Expose the cells to a neurotoxic concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a defined period. The optimal concentration and duration should be determined empirically for the specific cell type.
4. Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells by quantifying the reduction of MTT to formazan.
-
LDH Release Assay: Measure the amount of lactate dehydrogenase released into the culture medium from damaged cells as an indicator of cytotoxicity.
Protocol 2: Assessment of Neuroprotection against Glutamate Excitotoxicity
1. Cell Culture:
-
Use primary cortical or hippocampal neurons for this assay, as they are more sensitive to glutamate-induced excitotoxicity.
2. This compound Treatment:
-
Pre-treat the neurons with a range of this compound concentrations as described in Protocol 1.
3. Induction of Excitotoxicity:
-
Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh medium (with or without this compound) for a recovery period (e.g., 24 hours).
4. Assessment of Neuronal Viability:
-
Perform cell viability assays as described in Protocol 1.
-
Immunocytochemistry: Stain for neuronal markers (e.g., MAP2 or NeuN) and a nuclear counterstain (e.g., DAPI) to visualize and quantify neuronal survival.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
1. Cell Culture and Treatment:
-
Follow the steps for cell culture and this compound treatment as outlined in Protocol 1.
2. ROS Detection:
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Induce oxidative stress as described in Protocol 1.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope. A decrease in fluorescence in this compound-treated cells would indicate a reduction in ROS levels.
Protocol 4: Assessment of Mitochondrial Membrane Potential
1. Cell Culture and Treatment:
-
Follow the steps for cell culture and this compound treatment as outlined in Protocol 1.
2. Mitochondrial Staining:
-
Load the cells with a potentiometric fluorescent dye that accumulates in mitochondria, such as tetramethylrhodamine, methyl ester (TMRM) or JC-1.
3. Induction of Mitochondrial Dysfunction:
-
Induce mitochondrial dysfunction with an appropriate toxin (e.g., rotenone or MPP+).
4. Measurement of Fluorescence:
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope. Maintenance of mitochondrial membrane potential in this compound-treated cells would be indicative of a protective effect.
Quantitative Data Summary (In Vitro)
As of the date of this document, there is no publicly available quantitative data for the in vitro neuroprotective effects of this compound in neuronal cell models. Researchers are encouraged to perform dose-response experiments to determine the EC₅₀ values for neuroprotection in the assays described above. The following table is provided as a template for data presentation.
Table 3: Template for In Vitro Neuroprotection Data for this compound
| Assay | Neurotoxic Insult | Cell Type | Outcome Measure | This compound EC₅₀ (µM) | Max. Protection (%) |
| Oxidative Stress | H₂O₂ | SH-SY5Y | Cell Viability (MTT) | To be determined | To be determined |
| Excitotoxicity | Glutamate | Primary Neurons | Neuronal Survival | To be determined | To be determined |
| ROS Production | H₂O₂ | SH-SY5Y | DCFDA Fluorescence | To be determined | To be determined |
| Mitochondrial Health | Rotenone | SH-SY5Y | TMRM Fluorescence | To be determined | To be determined |
Conclusion
This compound is a promising neuroprotective agent with demonstrated efficacy in an in vivo model of traumatic brain injury. Its proposed mechanisms of action, including anti-inflammatory effects and potential modulation of neurotransmitter systems, warrant further investigation. The protocols provided in these application notes offer a framework for researchers to further explore the neuroprotective properties of this compound in both in vivo and in vitro settings, which will be crucial for its potential development as a therapeutic for a range of neurological disorders.
References
- 1. Minimal NF-κB activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Fluasterone in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluasterone, a synthetic fluorinated analog of dehydroepiandrosterone (DHEA), has demonstrated potential as an anti-cancer agent. Unlike its parent compound DHEA, this compound lacks androgenic and estrogenic effects, making it a more targeted therapeutic candidate. Its primary mechanism of action is believed to be the potent inhibition of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway (PPP).[1] Upregulation of G6PD is observed in numerous cancers and is associated with poor prognosis. By inhibiting G6PD, this compound disrupts cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and cell cycle arrest. This document provides detailed protocols for testing the efficacy of this compound in various cancer cell lines.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on different cancer cell lines. Note: As specific experimental data for this compound is limited in publicly available literature, these values are presented as illustrative examples based on the known effects of G6PD inhibitors and DHEA analogs.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15 |
| MDA-MB-231 | Breast Adenocarcinoma | 25 |
| PC-3 | Prostate Adenocarcinoma | 20 |
| LNCaP | Prostate Carcinoma | 18 |
| A549 | Lung Carcinoma | 30 |
| HCT116 | Colon Carcinoma | 22 |
Table 2: Induction of Apoptosis by this compound
| Cancer Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) after 24h |
| MCF-7 | 15 | 45% |
| PC-3 | 20 | 50% |
| A549 | 30 | 40% |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Cell Line | This compound Conc. (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | 15 | 65% | 20% | 15% |
| PC-3 | 20 | 70% | 15% | 15% |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Cancer Cell Line | Treatment | p-Akt (Ser473) Expression (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| MCF-7 | This compound (15 µM) | 0.4 | 2.5 | 3.0 |
| PC-3 | This compound (20 µM) | 0.3 | 2.8 | 3.5 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed cells at the desired density in appropriate well plates.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis
Materials:
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the IC50 concentration for the desired time.
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for testing this compound in cancer cell lines.
References
Application Notes and Protocols for Cell-Based Assays to Study Fluasterone Effects
Introduction
Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA) that exhibits a range of biological activities with potential therapeutic applications.[1][2] Unlike DHEA, this compound has minimal androgenic or estrogenic effects, making it a more targeted therapeutic candidate.[2] Its known properties include anti-inflammatory, anti-proliferative, anti-diabetic, and neuroprotective effects.[1][2][3] The mechanism of action is not fully elucidated but is thought to involve, in part, the potent uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH).[2]
These application notes provide detailed protocols for cell-based assays to investigate and quantify the cellular effects of this compound, offering valuable tools for researchers in drug discovery and development.
Application Note 1: Assessing the Anti-proliferative and Pro-apoptotic Effects of this compound
This section details protocols to determine the impact of this compound on cell viability and its ability to induce apoptosis in cancer cell lines or other relevant cell types.
Cell Viability Assay using MTT
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 75.3 ± 6.1 |
| 50 | 45.8 ± 3.9 |
| 100 | 22.5 ± 2.7 |
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (50 µM) | 60.7 ± 3.5 | 25.1 ± 2.9 | 14.2 ± 1.7 |
Application Note 2: Investigating the Anti-inflammatory Effects of this compound
This protocol describes an in vitro assay to measure the anti-inflammatory properties of this compound by quantifying the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Measurement of TNF-α and IL-6 Production in Macrophages
Experimental Protocol:
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control group and a group treated with LPS only.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only treated group.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-6 Concentration (pg/mL) (Mean ± SD) |
| Vehicle Control | <10 | <10 |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 |
| LPS + this compound (10 µM) | 850 ± 95 | 1300 ± 150 |
| LPS + this compound (50 µM) | 300 ± 45 | 550 ± 70 |
Application Note 3: Elucidating Effects on Glucocorticoid Receptor Signaling
Given that this compound has shown anti-glucocorticoid effects in some models, a reporter assay can be used to investigate its interaction with the glucocorticoid receptor (GR) signaling pathway.[1]
Glucocorticoid Receptor (GR) Luciferase Reporter Assay
Experimental Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HeLa or MDA-MB-231, which endogenously express GR) with a GR-responsive luciferase reporter plasmid (containing glucocorticoid response elements, GREs) and a control plasmid (e.g., Renilla luciferase) for normalization.[4][5]
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound alone, the GR agonist dexamethasone alone, or a combination of both for another 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine if this compound acts as an agonist or antagonist of the GR.
Data Presentation:
| Treatment | Normalized Luciferase Activity (Fold Change) (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| Dexamethasone (100 nM) | 15.2 ± 1.8 |
| This compound (50 µM) | 1.2 ± 0.2 |
| Dexamethasone (100 nM) + this compound (50 µM) | 7.8 ± 0.9 |
Visualizations
Caption: General experimental workflow for studying this compound effects.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A novel dehydroepiandrosterone analog improves functional recovery in a rat traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and sensitive high-throughput assay for steroid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluasterone Treatment in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that exhibits potent anti-inflammatory, anti-proliferative, and immunomodulatory properties without the associated androgenic or estrogenic side effects.[1][2] These characteristics make this compound a compelling candidate for the treatment of various autoimmune diseases. In preclinical animal models, this compound has demonstrated significant efficacy in mitigating disease severity by modulating immune responses.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis. Additionally, it outlines the current landscape of this compound research in other autoimmune disease models and proposes a potential signaling pathway for its mechanism of action.
Data Presentation: Efficacy of this compound in Collagen-Induced Arthritis (CIA)
The following tables summarize the quantitative data from a study evaluating this compound in the DBA mouse model of collagen-induced arthritis.[1]
Table 1: Effect of this compound on Clinical Score in CIA Mice
| Treatment Group | Peak Mean Clinical Score | Daily Mean Clinical Score (Days 21-42) | Onset of Arthritis (Day) |
| Control | 10.5 ± 1.5 | 6.8 ± 0.9 | 25 ± 2 |
| This compound | 5.5 ± 1.0 | 2.5 ± 0.5 | 32 ± 3* |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Serum Anti-Bovine Type II Collagen (bCII) Antibody Levels
| Treatment Group | Anti-bCII IgG1 (U/mL) | Anti-bCII IgG2a (U/mL) |
| Control | 1250 ± 250 | 850 ± 150 |
| This compound | 600 ± 120 | 350 ± 80 |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Cytokine Production by Splenocytes
| Cytokine | Control (pg/mL) | This compound (pg/mL) |
| TNF-α | 2500 ± 400 | 1200 ± 250 |
| IL-6 | 1800 ± 300 | 800 ± 150 |
| IFN-γ | 3500 ± 500 | 1500 ± 300* |
| IL-10 | 500 ± 100 | 450 ± 90 |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis using bovine type II collagen and the subsequent treatment with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (bCII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., sterile sesame oil or a solution of 10% DMSO and 90% corn oil)
-
Syringes and needles (26-30G)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bCII and CFA (1:1 ratio). To do this, draw equal volumes of bCII solution and CFA into two separate syringes connected by a three-way stopcock. Force the liquids back and forth until a thick, white emulsion is formed. The emulsion is stable if a drop placed in water does not disperse.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bCII and IFA (1:1 ratio) as described above.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
This compound Treatment:
-
Note: A specific, published protocol for this compound administration in the CIA model is not available. The following is a recommended starting point based on typical administration of similar compounds and available data on this compound's use in mice.
-
Prepare a stock solution of this compound in a suitable vehicle. A subcutaneous injection of 5 mg/kg has been used in mice for other purposes.[3]
-
Initiate treatment on Day 21 (concurrent with the booster immunization) or upon the first signs of arthritis (prophylactic vs. therapeutic regimen).
-
Administer this compound via subcutaneous or intraperitoneal injection daily or every other day.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from Day 21.
-
Score each paw based on a scale of 0-4, where:
-
0 = No swelling or erythema
-
1 = Mild swelling and/or erythema of the wrist or ankle
-
2 = Moderate swelling and/or erythema of the wrist or ankle
-
3 = Severe swelling and/or erythema of the entire paw including digits
-
4 = Maximal inflammation with joint deformity and/or ankylosis
-
-
The maximum clinical score per mouse is 16.
-
Measurement of Anti-Collagen Antibodies (ELISA)
Protocol:
-
Coat a 96-well ELISA plate with bovine type II collagen (1-5 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Wash the plate three times.
-
Add serially diluted serum samples from the mice and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add HRP-conjugated goat anti-mouse IgG1 or IgG2a detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm.
Intracellular Cytokine Staining of Splenocytes
Protocol:
-
At the end of the experiment, euthanize the mice and aseptically remove the spleens.
-
Prepare single-cell suspensions of splenocytes by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Stimulate the cells with a cell stimulation cocktail (containing PMA and ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Wash the cells and stain for surface markers (e.g., CD4) for 30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-6, TNF-α) for 30 minutes at 4°C.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the cytokine expression in the CD4+ T cell population.
This compound in Other Autoimmune Disease Models
Currently, there is a lack of published studies investigating the efficacy of this compound in other common autoimmune disease models.
-
Systemic Lupus Erythematosus (SLE): No studies were found that specifically tested this compound in spontaneous mouse models of lupus, such as the MRL/lpr or NZB/W F1 strains.
-
Multiple Sclerosis (MS): There is no available data on the use of this compound in the experimental autoimmune encephalomyelitis (EAE) model of MS.
Further research is warranted to explore the therapeutic potential of this compound in these and other models of autoimmune disease.
Visualization of Proposed Signaling Pathways and Workflows
Caption: Proposed mechanism of action for this compound in immune cells.
Caption: Experimental workflow for this compound treatment in the CIA model.
Caption: Logical relationship of this compound's effects in autoimmune arthritis.
References
Application Notes and Protocols for Western Blot Analysis of Fluasterone Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the Western blot analysis of key protein targets of Fluasterone, a synthetic analog of dehydroepiandrosterone (DHEA). This compound has demonstrated anti-inflammatory, anti-proliferative, and anti-diabetic properties, distinguishing itself by a lack of androgenic and estrogenic side effects associated with DHEA.[1][2] The primary proposed mechanisms of action for this compound include the inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and the modulation of inflammatory pathways, potentially through the inhibition of NF-κB activation and interaction with glucocorticoid signaling.[1][3][4]
This document outlines protocols for the immunodetection and quantification of G6PDH, key components of the NF-κB signaling pathway, and the glucocorticoid receptor (GR) in response to this compound treatment.
Target Protein: Glucose-6-Phosphate Dehydrogenase (G6PDH)
Rationale: this compound is a potent, uncompetitive inhibitor of G6PDH, an enzyme crucial for the pentose phosphate pathway that supplies reducing power to cells in the form of NADPH.[1] Western blot analysis can determine if this compound treatment affects the expression levels of G6PDH protein, in addition to its known inhibitory effect on enzyme activity.
Quantitative Data Summary (Example)
The following table is an example of how to present quantitative Western blot data for G6PDH expression following this compound treatment. Researchers should populate this table with their own experimental data.
| Treatment Group | G6PDH (Relative Density) | β-Actin (Relative Density) | Normalized G6PDH Expression (G6PDH/β-Actin) | Fold Change vs. Control |
| Vehicle Control | 1.25 | 1.30 | 0.96 | 1.00 |
| This compound (1 µM) | 1.22 | 1.28 | 0.95 | 0.99 |
| This compound (10 µM) | 1.28 | 1.32 | 0.97 | 1.01 |
| This compound (50 µM) | 1.26 | 1.29 | 0.98 | 1.02 |
Experimental Protocol: Western Blot for G6PDH
This protocol provides a detailed methodology for the detection of G6PDH in cell lysates.
a. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine precast polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against G6PDH (e.g., Cell Signaling Technology #8866) diluted in blocking buffer overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
d. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the G6PDH signal to a loading control (e.g., β-actin or GAPDH).
Workflow Diagram
G6PDH Western Blot Workflow
Target Pathway: NF-κB Signaling
Rationale: this compound is proposed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB.[3][4] Western blot analysis can be used to assess the activation state of this pathway by measuring the phosphorylation and degradation of the inhibitory protein IκBα, and the nuclear translocation of the NF-κB subunit p65.
Quantitative Data Summary (Example)
The following tables are examples of how to present quantitative Western blot data for key proteins in the NF-κB pathway.
Table 2a: Cytosolic Protein Levels
| Treatment Group | p-IκBα (Relative Density) | Total IκBα (Relative Density) | Normalized p-IκBα/Total IκBα | Fold Change vs. Control |
|---|---|---|---|---|
| Vehicle Control | 0.25 | 1.50 | 0.17 | 1.00 |
| LPS (1 µg/mL) | 1.20 | 0.40 | 3.00 | 17.65 |
| LPS + this compound (10 µM) | 0.60 | 1.10 | 0.55 | 3.24 |
| LPS + this compound (50 µM) | 0.35 | 1.40 | 0.25 | 1.47 |
Table 2b: Nuclear Protein Levels
| Treatment Group | Nuclear p65 (Relative Density) | Lamin B1 (Relative Density) | Normalized Nuclear p65/Lamin B1 | Fold Change vs. Control |
|---|---|---|---|---|
| Vehicle Control | 0.15 | 1.20 | 0.13 | 1.00 |
| LPS (1 µg/mL) | 1.80 | 1.15 | 1.57 | 12.08 |
| LPS + this compound (10 µM) | 0.75 | 1.22 | 0.61 | 4.69 |
| LPS + this compound (50 µM) | 0.30 | 1.18 | 0.25 | 1.92 |
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
This protocol details the analysis of cytosolic and nuclear fractions to assess NF-κB activation.
a. Cellular Fractionation:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit or a dounce homogenizer-based protocol.
-
Determine the protein concentration of both the cytosolic and nuclear fractions.
b. SDS-PAGE and Protein Transfer:
-
Follow the same procedure as described for G6PDH (Section 1b).
c. Immunoblotting:
-
Block the membranes as described previously.
-
For cytosolic fractions, incubate with primary antibodies against phospho-IκBα and total IκBα. A loading control such as β-actin or GAPDH should also be used.
-
For nuclear fractions, incubate with a primary antibody against the p65 subunit of NF-κB. A nuclear-specific loading control like Lamin B1 or Histone H3 should be used.
-
Incubate membranes overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
d. Detection and Analysis:
-
Perform ECL detection and image acquisition as previously described.
-
For the cytosolic fraction, quantify the ratio of phosphorylated IκBα to total IκBα.
-
For the nuclear fraction, quantify the amount of p65 normalized to the nuclear loading control.
Signaling Pathway Diagram
References
- 1. Novel compound FLZ alleviates rotenone-induced PD mouse model by suppressing TLR4/MyD88/NF-κB pathway through microbiota–gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blotting for detection of glucocorticoid receptors in the brain and pituitary gland from adrenal intact pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose- and time-dependent glucocorticoid receptor signaling in podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor alpha Polyclonal Antibody (PA1-516) [thermofisher.com]
- 5. G6PD Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Improving Fluasterone Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Fluasterone.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of Crystalline this compound
Question: We are observing very low and variable plasma concentrations of this compound after oral administration of the crystalline drug in our preclinical studies. What is the likely cause and how can we address this?
Answer:
The primary challenge with oral administration of crystalline this compound is its low aqueous solubility and extensive first-pass metabolism in the liver.[1][2] This leads to poor absorption from the gastrointestinal (GI) tract and significant degradation before it can reach systemic circulation, resulting in low bioavailability. To address this, formulation strategies that enhance solubility and bypass or reduce first-pass metabolism are necessary.
Recommended Solutions:
-
Formulation into Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[3][4][5]
-
Lipid-Based Formulations (SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs like this compound by presenting the drug in a solubilized state and facilitating its transport across the intestinal membrane.[6][7]
-
Nanotechnology Approaches: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to enhanced dissolution and bioavailability.[8]
Issue 2: Physical Instability of Amorphous Solid Dispersion Formulation
Question: Our amorphous solid dispersion of this compound shows promising initial dissolution, but it tends to recrystallize over time during storage. How can we improve the physical stability?
Answer:
The recrystallization of an amorphous solid dispersion is a common challenge, leading to a decrease in solubility and dissolution rate.[8] This instability can be influenced by factors such as the choice of polymer, drug loading, and storage conditions.
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous state of the drug. Polymers with strong intermolecular interactions with this compound can inhibit recrystallization. Consider screening various polymers such as HPMC, HPMCAS, PVP, and Soluplus®.[9]
-
Drug Loading: High drug loading can increase the propensity for recrystallization. It is recommended not to exceed 80% of the saturation concentration to maintain physical stability.[10] A lower drug-to-polymer ratio may be necessary to ensure the drug remains molecularly dispersed.
-
Addition of a Second Polymer or Surfactant: Incorporating a second polymer or a surfactant can further stabilize the amorphous form and prevent nucleation and crystal growth.[11]
-
Storage Conditions: Store the solid dispersion in a low-humidity environment and at a controlled temperature to minimize molecular mobility and the potential for recrystallization.
Issue 3: Poor in vivo Performance of a SEDDS Formulation Despite Good in vitro Emulsification
Question: Our this compound SEDDS formulation forms a fine microemulsion in vitro, but the in vivo bioavailability in our animal model is still suboptimal. What could be the reasons for this discrepancy?
Answer:
While in vitro emulsification is a good indicator of a SEDDS formulation's potential, several in vivo factors can influence its performance.
Possible Causes and Solutions:
-
Precipitation in the GI Tract: The drug may precipitate out of the emulsion upon dilution in the large volume of GI fluids. The use of precipitation inhibitors, such as HPMC or other polymers, in the SEDDS formulation can help maintain a supersaturated state in vivo.[12]
-
Digestion of Lipid Excipients: The digestion of lipid components by pancreatic lipase can alter the composition of the emulsion and may lead to drug precipitation. In vitro lipolysis models can be used to assess the formulation's performance in a simulated GI environment and guide the selection of more stable lipid excipients.[10]
-
GI Motility and Transit Time: The rate of gastric emptying and intestinal transit can affect the time available for absorption. The composition of the SEDDS can be adjusted to influence its interaction with the GI mucosa and potentially prolong residence time.
-
Lymphatic Transport: For highly lipophilic drugs, lymphatic transport can be a significant absorption pathway, bypassing the first-pass metabolism in the liver. Formulations containing long-chain fatty acids are known to facilitate lymphatic uptake.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of unformulated this compound?
A1: Studies in male Beagle dogs have shown that the oral bioavailability of a this compound formulation was 47%, which is significantly lower than the 84% bioavailability observed with subcutaneous administration.[3] This highlights the impact of first-pass metabolism on orally administered this compound.
Q2: What are the key starting points for developing a SEDDS formulation for this compound?
A2: The development of a SEDDS formulation should begin with screening for excipients that offer good solubilizing capacity for this compound. This involves determining the solubility of the drug in various oils, surfactants, and cosurfactants.[7] Based on these results, a pseudo-ternary phase diagram can be constructed to identify the self-emulsifying region and optimize the ratio of the components.[13]
Q3: What methods can be used to prepare solid dispersions of this compound?
A3: Several methods can be employed to prepare solid dispersions, including:
-
Solvent Evaporation: This involves dissolving both the drug and the carrier in a common solvent, followed by evaporation of the solvent to form a solid mass.[5][14]
-
Melting (Fusion) Method: This technique involves heating a physical mixture of the drug and a water-soluble carrier until it melts, followed by rapid solidification.[5][14]
-
Hot-Melt Extrusion (HME): HME involves processing the drug and polymer mixture at an elevated temperature through an extruder. This method is solvent-free and allows for continuous manufacturing.[4]
-
Spray Drying: In this method, a solution of the drug and polymer is sprayed into a hot air stream, leading to the rapid evaporation of the solvent and formation of a solid dispersion powder.[4]
Q4: How can I assess the in vivo performance of my bioavailability-enhanced this compound formulation?
A4: The in vivo performance is typically evaluated through pharmacokinetic studies in animal models (e.g., rats, dogs). Key parameters to measure from the plasma concentration-time profiles include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the curve (AUC).[15][16] These parameters for the new formulation are then compared to a reference formulation (e.g., an aqueous suspension of the crystalline drug) to determine the relative bioavailability.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Different Steroid Formulations
| Formulation Type | Drug | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Oral Suspension | Prednisolone | Rat | 2.29 ± 0.32 | - | 10.65 ± 2.15 | 100 | [15] |
| Buccal Film | Prednisolone | Rat | 2.70 ± 0.38 | - | 24.26 ± 4.06 | ~228 | [15] |
| Oral Solution | Dexamethasone | Human | 9.35 | 0.89 | 37.8 | ~91 (vs. Tablet) | [17] |
| Oral Tablet | Dexamethasone | Human | 9.17 | 0.97 | 41.3 | 100 | [17] |
| Oral Formulation | This compound | Dog | - | - | - | 47 (vs. SC) | [3] |
| Subcutaneous Formulation | This compound | Dog | - | - | - | 84 | [3] |
Note: Data for Prednisolone and Dexamethasone are included as illustrative examples of how formulation changes can impact the bioavailability of steroids. The this compound data is from a single study and compares oral to subcutaneous administration.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for a Poorly Soluble Steroid (Illustrative Example)
This protocol provides a general procedure for developing a SEDDS formulation for a lipophilic steroid, which can be adapted for this compound.
Materials:
-
Poorly soluble steroid (e.g., Fenofibrate as a model)
-
Oil: Medium-chain triglycerides (e.g., Capryol™ 90)
-
Surfactant: Polyoxyl 35 castor oil (e.g., Cremophor® EL)
-
Cosurfactant: Diethylene glycol monoethyl ether (e.g., Transcutol® HP)
Procedure:
-
Excipient Screening:
-
Determine the saturation solubility of the steroid in various oils, surfactants, and cosurfactants by adding an excess amount of the drug to each excipient.
-
Equilibrate the mixtures for 48 hours at room temperature with constant stirring.
-
Centrifuge the samples and analyze the supernatant for drug content using a validated HPLC method.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Based on the solubility data, select an oil, a surfactant, and a cosurfactant.
-
Prepare a series of mixtures with varying ratios of oil, surfactant, and cosurfactant (Smix). The Smix ratio (surfactant:cosurfactant) can be varied (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, titrate the oil phase with the Smix, and then titrate the resulting mixture with water.
-
Visually observe the formation of emulsions and identify the clear or slightly bluish, transparent microemulsion region.
-
Plot the data on a ternary phase diagram to delineate the self-emulsifying region.
-
-
Preparation of the Optimized SEDDS Formulation:
-
Select a formulation from the self-emulsifying region of the phase diagram with the desired characteristics (e.g., high drug loading, rapid emulsification).
-
Accurately weigh the required amounts of the oil, surfactant, and cosurfactant into a glass vial.
-
Add the calculated amount of the steroid to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a specified volume of water with gentle agitation and record the time it takes to form a homogenous emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Dissolution: Perform dissolution studies using a standard dissolution apparatus (e.g., USP Apparatus II) in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).
-
Protocol 2: Preparation of a Solid Dispersion of a Poorly Soluble Steroid by Solvent Evaporation (Illustrative Example)
This protocol describes a general method for preparing a solid dispersion of a poorly soluble steroid, which can be adapted for this compound.
Materials:
-
Poorly soluble steroid (e.g., Prednisolone as a model)[3]
-
Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Solvent: Ethanol or a mixture of dichloromethane and methanol
Procedure:
-
Preparation of the Drug-Carrier Solution:
-
Accurately weigh the steroid and the hydrophilic carrier in the desired ratio (e.g., 1:5, 1:10 drug-to-carrier).
-
Dissolve both components in a suitable volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle.
-
Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
-
Characterization of the Solid Dispersion:
-
Drug Content: Determine the drug content of the solid dispersion powder using a validated HPLC method.
-
Solid-State Characterization: Analyze the physical state of the drug in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature.
-
In Vitro Dissolution: Perform dissolution studies as described in the SEDDS protocol to compare the dissolution rate of the solid dispersion with that of the pure crystalline drug.
-
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Proposed signaling pathway of this compound via G6PDH inhibition.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Pharmaceuticals | Free Full-Text | Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application [mdpi.com]
- 3. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and … [ouci.dntb.gov.ua]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Increase potency oral steroids ( grapefruit juice increase the bioavailability ) | Anabolic Steroid Forums [anabolicsteroidforums.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wjpls.org [wjpls.org]
- 15. Nonlinear Absorption Kinetics of Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Tocotrienols as Lipophilic Molecules: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics, pharmacodynamics, and comparative bioavailability of single, oral 2-mg doses of dexamethasone liquid and tablet formulations: a randomized, controlled, crossover study in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fluasterone Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the poor aqueous solubility of Fluasterone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound is a synthetic, fluorinated analog of dehydroepiandrosterone (DHEA).[1] Like many steroid-based molecules, its structure is largely nonpolar and hydrophobic, leading to poor water solubility.[2][3] Its low solubility is a significant challenge for formulation development, contributing to low oral bioavailability and necessitating strategies to enhance its dissolution in aqueous media for experimental and therapeutic use.[1][4]
Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What should I do?
Precipitation is a common issue stemming from this compound's low intrinsic water solubility of approximately 0.00261 mg/mL.[2] Follow this troubleshooting workflow to address the problem.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Q3: What methods can I use to improve the aqueous solubility of this compound?
Several techniques can significantly enhance this compound's solubility. The choice depends on the required concentration, dosage form, and experimental context.[5] The most effective reported methods for this compound involve forming inclusion complexes with cyclodextrins.[6][7] Other viable strategies include cosolvency, solid dispersions, and nanotechnology approaches.[8][9][10]
Caption: Decision workflow for selecting a solubility enhancement technique.
Q4: How effective are cyclodextrins at solubilizing this compound? Can you provide quantitative data?
Modified β-cyclodextrins are highly effective at increasing the aqueous solubility of this compound.[6][7] They form inclusion complexes where the hydrophobic this compound molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin molecule (the "host"), while the hydrophilic exterior of the cyclodextrin remains exposed to the aqueous solvent, thereby increasing the overall solubility of the complex.[5][11]
Caption: Diagram of this compound forming a soluble inclusion complex.
A study by Zhao et al. (1999) provides the following quantitative data on this enhancement.
| Solubilizing Agent | Concentration | This compound Solubility (mM) | Fold Increase (Approx.) |
| Water (Control) | N/A | 1.55 x 10⁻⁴ | 1x |
| Sulfobutyl ether-β-cyclodextrin (SBEβCD) | 20% (w/v) | 3.13 | ~20,190x |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 20% (w/v) | 4.04 | ~26,060x |
| Data sourced from Zhao L, et al. J Pharm Sci. 1999.[6] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Co-solvent Lyophilization Method)
This protocol is adapted from standard methods for preparing drug-cyclodextrin inclusion complexes.[12]
Objective: To prepare a soluble this compound-HPβCD complex for use in aqueous solutions.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Acetonitrile
-
Tert-butyl alcohol
-
Deionized water
-
Vortex mixer, magnetic stirrer, lyophilizer (freeze-dryer)
Methodology:
-
Prepare Cyclodextrin Solution: In a glass vial, dissolve the required quantity of HPβCD in deionized water to achieve the desired molar ratio (e.g., 1:5 this compound to HPβCD). Stir until a clear solution is formed.
-
Prepare this compound Solution: In a separate vial, dissolve this compound in a minimal amount of a co-solvent mixture (e.g., 1:4 acetonitrile:tert-butyl alcohol) to ensure complete dissolution.
-
Combine Solutions: Add the this compound solution drop-wise to the stirring HPβCD solution. Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze-Drying (Lyophilization): Freeze the resulting solution (e.g., at -80°C) until completely solid.
-
Lyophilize: Transfer the frozen sample to a lyophilizer and run a cycle until all the solvent has sublimated, resulting in a dry, fluffy powder. This powder is the this compound-HPβCD inclusion complex.
-
Reconstitution: The resulting powder can be readily dissolved in aqueous buffers for your experiments. Confirm the final concentration using an appropriate analytical method.
Protocol 2: Quantification of this compound in Aqueous Solution (UV-Vis Spectrophotometry)
Objective: To determine the concentration of this compound in an aqueous solution after a solubility experiment.
Note: This is a general protocol. The specific wavelength and standards should be optimized for your experimental setup. Other methods like HPLC or LC-MS offer higher sensitivity and specificity.[13][14]
Materials:
-
This compound solution of unknown concentration
-
A validated this compound standard of known concentration
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
The same solvent/buffer used to prepare the unknown sample (as a blank)
Methodology:
-
Determine Maximum Wavelength (λ_max): Scan a known concentration of this compound in the chosen solvent across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
-
Prepare Standard Curve:
-
Create a series of dilutions of the this compound standard in the blank solvent to cover a range of concentrations that brackets your expected unknown concentration.
-
Measure the absorbance of each standard at the determined λ_max.
-
Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).
-
-
Measure Unknown Sample:
-
If necessary, dilute your unknown sample with the blank solvent to ensure its absorbance falls within the linear range of your standard curve.
-
Measure the absorbance of the unknown sample at the λ_max.
-
-
Calculate Concentration: Use the equation from the standard curve (x = (y - c) / m) to calculate the concentration of this compound in your sample. Remember to account for any dilution factors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Technique for Quantitative Determination of Dexamethasone in Pharmaceutical and Biological Samples Using Kinetic Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Fluasterone In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efficacy issues with Fluasterone in in vivo experiments.
Troubleshooting Guides & FAQs
This section addresses common challenges in a question-and-answer format to help you navigate your in vivo studies with this compound.
Formulation and Administration
Question: I am not observing the expected efficacy with orally administered this compound. What could be the issue?
Answer: Low efficacy with oral administration is a known issue. This compound undergoes extensive first-pass metabolism in the liver and/or gastrointestinal tract, leading to very low oral bioavailability.[1] To achieve therapeutic concentrations, parenteral (e.g., subcutaneous, intraperitoneal) or buccal administration is recommended.[1] In animal studies, parenteral administration was found to be significantly more effective.[1]
Question: What is a suitable vehicle for parenteral administration of this compound in preclinical models?
Answer: Due to its steroidal structure, this compound is poorly soluble in aqueous solutions. A common strategy for administering hydrophobic compounds is to use a vehicle composed of a solubilizing agent and a carrier. While specific formulations for this compound are not widely published, a study on a similar compound utilized a vehicle of 10% Solutol HS-15 and 90% PEG 600 for oral gavage and intraperitoneal injections in rodents. Another option for low-concentration, single-dose studies is a vehicle containing 20% DMSO, 10% (DMSO/Cremophor EL 1:1), and 70% water . For subcutaneous injections in mice, testosterone, a steroid hormone, has been administered dissolved in oil.
Question: My this compound formulation is precipitating upon injection. How can I prevent this?
Answer: Precipitation upon injection into the aqueous in vivo environment is a common challenge with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize Vehicle Composition: Experiment with different ratios of co-solvents (e.g., DMSO, ethanol, PEG 400) and surfactants (e.g., Tween 80, Cremophor EL) to improve solubility and stability.
-
Consider Nanosuspensions: Nanosuspension technology can improve the dissolution rate and bioavailability of poorly soluble drugs.
-
pH Adjustment: Although less common for neutral steroids, ensure the pH of your formulation is not causing precipitation.
-
Warm the Formulation: Gently warming the formulation to body temperature before injection can sometimes help maintain solubility, but ensure the compound is stable at that temperature.
Dosing and Pharmacokinetics
Question: What is a good starting dose for my in vivo experiment with this compound?
Answer: The optimal dose will depend on the animal model, route of administration, and the endpoint being measured. Based on published preclinical studies, here are some starting points:
-
Mice: A subcutaneous dose of 5 mg/kg has been shown to decrease plasma corticosterone and fasting plasma glucose.[2]
-
Rats: An intraperitoneal dose of 25 mg/kg administered daily for three days improved functional recovery in a traumatic brain injury model.
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Question: I am not seeing a consistent effect. Could this be related to the pharmacokinetics of this compound?
Answer: Yes, inconsistent effects can be related to pharmacokinetic variability. A study in dogs provides some insight into this compound's pharmacokinetic profile.
Pharmacokinetic Parameters of this compound in Dogs
| Route of Administration | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) |
| Oral | 47 | > Cmax of SC | ~2 |
| Subcutaneous | 84 | < 1/2 of Oral | ~2 |
Data from a study on [14C]this compound in male Beagle dogs.[3]
This data indicates that while subcutaneous administration leads to higher overall exposure (bioavailability), the peak concentration (Cmax) is lower than with oral administration.[3] The relatively short time to reach maximum concentration (Tmax) suggests that the dosing frequency may need to be optimized to maintain therapeutic levels, depending on the biological question being investigated. Inconsistent results could stem from rapid clearance requiring more frequent dosing.
Efficacy and Biological Response
Question: I am not observing the expected anti-inflammatory or metabolic effects. What should I check?
Answer: If you are confident in your formulation and dosing regimen, consider the following:
-
Mechanism of Action: The exact mechanism of action of this compound is not fully elucidated, though it is known to be a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH).[1] Ensure your experimental model and endpoints are appropriate to detect the effects of G6PDH inhibition or other potential pathways.
-
Animal Model: The choice of animal model is critical. Ensure the model is appropriate for the disease being studied and that the endpoints are sensitive to the expected effects of this compound.
-
Dose-Response Relationship: It's possible the dose used is on the lower or higher end of the therapeutic window. In mice, it was observed that as the dose of this compound was increased, the beneficial effects on corticosterone and fasting plasma glucose were lost due to a rebound increase in corticotropin.[2] This highlights the importance of a careful dose-response evaluation.
-
Time Course of Effect: The timing of your measurements is crucial. The biological effect may have a delayed onset or be transient. Consider performing a time-course study to capture the peak effect.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Rats
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound
-
Vehicle (e.g., 10% Solutol HS-15 in 90% PEG 600)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Gauze pads
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation: a. Aseptically weigh the required amount of this compound. b. In a sterile tube, dissolve the this compound in the chosen vehicle. Vortex or sonicate until fully dissolved. Prepare the formulation fresh on the day of dosing.
-
Animal Restraint: a. Gently restrain the rat. For a two-person procedure, one person can restrain the animal while the other performs the injection.
-
Injection Site Identification and Preparation: a. Position the rat to expose the abdomen. The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder. b. Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Injection: a. Insert the needle at a 30-45 degree angle with the bevel facing up. b. Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, discard the syringe and prepare a new one. c. Slowly inject the formulation. The maximum recommended volume for an IP injection in a rat is 10 mL/kg. d. Withdraw the needle and return the animal to its cage.
-
Monitoring: a. Monitor the animal for any signs of distress or adverse reactions after the injection.
Diagrams
Signaling Pathway
Caption: Putative Mechanism of Action of this compound.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Troubleshooting Logic
Caption: Troubleshooting Flowchart for this compound In Vivo Efficacy Issues.
References
Technical Support Center: Fluasterone Experimental Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Fluasterone during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: The stability of this compound, a synthetic analog of dehydroepiandrosterone (DHEA), can be influenced by several factors. Based on the behavior of related steroid compounds, the primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: this compound may be susceptible to degradation in highly acidic or alkaline conditions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can potentially lead to photodegradation.
-
Oxidizing Agents: The presence of reactive oxygen species can lead to oxidative degradation of the steroid structure.
-
Enzymatic Degradation: In biological systems, this compound can be metabolized by enzymes. It is known to undergo extensive first-pass metabolism when administered orally.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: Proper storage is critical to maintaining the integrity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C or -80°C | Long-term | Store in a tightly sealed container, protected from light. |
| Stock Solution | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Use amber vials. |
| Stock Solution | -20°C | Up to 1 month[1] | Suitable for shorter-term storage. Aliquot and protect from light. |
| Working Solution | Prepare Freshly | Use same day[1] | For in-vivo and in-vitro experiments to ensure accurate concentrations. |
Q3: How can I detect this compound degradation in my samples?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is the best way to detect and quantify this compound and its degradation products. A well-developed HPLC method will allow you to separate the intact this compound peak from any new peaks that appear as a result of degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
This could be due to the degradation of this compound in your culture medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your this compound working solutions fresh from a frozen stock just before adding them to your cell cultures.[1]
-
Minimize Light Exposure: Protect your stock solutions, working solutions, and cell culture plates from direct light exposure. Use amber tubes and cover plates with foil when possible.
-
pH of Media: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Extreme pH shifts could potentially affect this compound stability.
-
Incubation Time: Consider the duration of your experiment. For long-term incubations, you may need to replenish the medium with freshly prepared this compound at regular intervals.
-
Analytical Verification: If the problem persists, analyze a sample of your culture medium containing this compound by HPLC at the beginning and end of your experiment to quantify any potential degradation.
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
The presence of new peaks in your chromatogram is a strong indicator of degradation.
Troubleshooting Steps:
-
Characterize Your Method: Ensure your HPLC method is stability-indicating. This means it should be able to resolve the parent drug from its degradation products.
-
Perform Forced Degradation Studies: To understand potential degradation pathways, you can perform forced degradation studies. This involves intentionally exposing this compound to harsh conditions to generate degradation products. This will help in identifying the unknown peaks in your experimental samples.
-
Review Sample Handling and Storage:
-
Were the samples protected from light during preparation and analysis?
-
Were the samples stored at the correct temperature?
-
What was the pH of the sample solution?
-
What solvent was used to dissolve the sample?
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate a stability-indicating HPLC method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a small amount of methanol and dilute with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 24 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound in methanol to direct sunlight or a photostability chamber for 24 hours.
-
Analysis: Analyze all samples, along with a control sample (this compound in methanol, unexposed to stress), by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound (Based on DHEA methods)
This is a suggested starting point for an HPLC method. Optimization will be required.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure separation of this compound from its degradation products.
-
Linearity: Prepare a series of this compound standards and inject them to demonstrate a linear relationship between concentration and peak area.
-
Accuracy and Precision: Analyze samples of known concentration to determine the accuracy and repeatability of the method.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Recommended workflow for experiments involving this compound to minimize degradation.
References
Technical Support Center: Fluasterone In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fluasterone in vitro. The information is designed to help address specific issues that may be encountered during experiments, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
This compound is known to be a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH).[1] Its Ki value for G6PDH is approximately 0.5 µM, making it significantly more potent than its parent compound, DHEA (Ki ≈ 17 µM).[1] Additionally, some studies suggest that this compound may exert its effects through the inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activation.[2][3]
Q2: What are the known off-target effects of this compound that have been largely ruled out?
This compound was specifically designed to minimize the hormonal side effects associated with DHEA. In vitro and preclinical studies have indicated:
-
Minimal to no androgenic or estrogenic activity: Due to a fluorine atom at the C16α position, this compound's metabolism to androgens (like testosterone) and estrogens (like estradiol) is sterically hindered.[1]
-
No significant interaction with the GABAA receptor: Unlike DHEA, this compound is not known to cause sedation or seizures in animal models, suggesting a lack of interaction with the GABAA receptor.[1]
-
Reduced or no peroxisome proliferator-activated receptor alpha (PPARα) activity: This characteristic reduces the risk of liver toxicities, such as hepatomegaly, that can be associated with PPARα activators.[1]
Q3: Is there a comprehensive off-target screening panel available for this compound?
While the specific off-target effects mentioned above have been investigated, a comprehensive, publicly available off-target screening panel for this compound against a broad range of receptors, ion channels, and enzymes (such as those offered by Eurofins or CEREP) is not readily found in the public domain. Researchers should consider conducting their own broad panel screening to fully characterize the selectivity profile of this compound in their specific experimental system.
Q4: What are the key differences between this compound and DHEA in vitro?
The primary differences lie in their potency and off-target effects. This compound is a more potent inhibitor of G6PDH than DHEA.[1] Crucially, this compound lacks the androgenic and estrogenic activities of DHEA because it cannot be metabolized into sex hormones.[1]
Troubleshooting Guides
G6PDH Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Pipetting errors. Inconsistent incubation times. Temperature fluctuations. | Use calibrated pipettes and proper technique. Ensure precise and consistent timing for all steps. Use a temperature-controlled incubator or water bath. |
| Low or No Inhibition Observed | Incorrect this compound concentration. Degraded this compound stock. Inactive G6PDH enzyme. | Prepare fresh serial dilutions of this compound from a new stock. Confirm the activity of the G6PDH enzyme with a known inhibitor. |
| High Background Signal | Contaminated reagents. Autofluorescence of this compound at assay wavelengths. | Use fresh, high-purity reagents. Run a control with this compound alone to check for autofluorescence and subtract this background if necessary. |
| Assay Signal Drifts Over Time | Unstable enzyme or substrate. Temperature instability. | Prepare fresh enzyme and substrate solutions. Ensure the plate reader maintains a stable temperature throughout the measurement period. |
NF-κB Reporter Assays (Luciferase-Based)
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Luciferase Signal | Inconsistent transfection efficiency. Variation in cell seeding density. Pipetting errors during reagent addition. | Optimize transfection protocol and use a co-reporter (e.g., Renilla luciferase) for normalization. Ensure uniform cell seeding in all wells. Use a multichannel pipette for reagent addition. |
| Low Luciferase Signal | Low transfection efficiency. Insufficient stimulation of the NF-κB pathway. Cell death due to this compound toxicity. | Optimize transfection conditions. Ensure the stimulating agent (e.g., TNF-α) is active and used at an optimal concentration. Perform a cell viability assay (e.g., MTT or LDH) in parallel to assess cytotoxicity. |
| High Background Luciferase Activity | Basal NF-κB activity in the cell line. Contamination of reagents or cell culture. | Use a cell line with low basal NF-κB activity. Ensure aseptic techniques and use fresh, sterile reagents. |
| Unexpected Activation of NF-κB by this compound | Off-target effects of this compound at high concentrations. | Perform a dose-response curve to determine if the effect is concentration-dependent. Investigate potential off-target signaling pathways. |
Quantitative Data Summary
Comprehensive quantitative data from a broad off-target screening panel for this compound is not publicly available. The following table provides a template for how such data should be structured for clear comparison. Researchers are encouraged to generate this data for their specific experimental conditions.
| Target Class | Specific Target | Assay Type | This compound IC50 / Ki | Reference Compound IC50 / Ki |
| Primary Target | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Enzyme Inhibition | ~0.5 µM (Ki) | DHEA (~17 µM Ki) |
| Primary Target | NF-κB Activation | Reporter Gene Assay | Data Not Available | Bay 11-7082 (nM range) |
| Hormone Receptor | Androgen Receptor | Radioligand Binding | Data Not Available | Dihydrotestosterone (nM range) |
| Hormone Receptor | Estrogen Receptor α | Radioligand Binding | Data Not Available | 17β-Estradiol (nM range) |
| GPCR | (Example: Adrenergic α1) | Radioligand Binding | Data Not Available | Prazosin (nM range) |
| Ion Channel | (Example: hERG) | Electrophysiology | Data Not Available | Dofetilide (nM range) |
| Enzyme | (Example: COX-2) | Enzyme Inhibition | Data Not Available | Celecoxib (nM range) |
Experimental Protocols
Protocol 1: G6PDH Inhibition Assay
This protocol is a generalized method for determining the inhibitory effect of this compound on G6PDH activity.
Materials:
-
Recombinant human G6PDH
-
This compound
-
G6P (Glucose-6-Phosphate)
-
NADP+ (Nicotinamide Adenine Dinucleotide Phosphate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADP+ solution
-
G6P solution
-
This compound solution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the G6PDH enzyme solution to each well.
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes to monitor the rate of NADPH formation.
-
Calculate the rate of reaction (V) for each this compound concentration.
-
Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines a general procedure for assessing the effect of this compound on NF-κB activation using a luciferase reporter system.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
NF-κB stimulating agent (e.g., TNF-α)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated control and plot the results to determine the inhibitory effect of this compound.
Protocol 3: Androgen Receptor (AR) and Estrogen Receptor (ER) Competitive Binding Assays
To confirm the lack of hormonal off-target effects, competitive radioligand binding assays for AR and ER can be performed.
Materials:
-
Source of AR or ER (e.g., recombinant protein or rat prostate/uterine cytosol)
-
Radiolabeled ligand (e.g., [3H]-dihydrotestosterone for AR, [3H]-17β-estradiol for ERα)
-
Unlabeled reference competitor (e.g., dihydrotestosterone, 17β-estradiol)
-
This compound
-
Assay buffer
-
Method for separating bound and free radioligand (e.g., hydroxylapatite, filter plates)
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of this compound and the unlabeled reference competitor.
-
In assay tubes or a microplate, combine the receptor source, the radiolabeled ligand (at a concentration near its Kd), and either this compound, the reference competitor, or vehicle.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound or reference compound).
-
Determine the IC50 value for this compound and compare it to that of the reference competitor to assess its relative binding affinity. A high IC50 value for this compound would indicate weak or no binding.
Visualizations
Caption: this compound inhibits the G6PDH enzyme in the pentose phosphate pathway.
Caption: Workflow for assessing this compound's inhibition of the NF-κB signaling pathway.
Caption: Logical workflow for evaluating the in vitro off-target effects of this compound.
References
Fluasterone Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Fluasterone.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound?
A1: The main formulation challenges for this compound are its poor aqueous solubility and low oral bioavailability.[1][2] Extensive first-pass metabolism significantly reduces the amount of active drug reaching systemic circulation after oral administration, necessitating high doses or alternative delivery routes.[3][4]
Q2: Why is my orally administered this compound formulation showing low efficacy in animal models?
A2: Low efficacy of oral this compound formulations is likely due to its poor oral bioavailability. The drug undergoes significant metabolism in the liver and/or gastrointestinal tract after oral ingestion.[3][4] To improve efficacy, parenteral or alternative non-oral formulations like buccal tablets have been investigated.[3][5] In fact, the efficacy of this compound in animal models was found to be increased 40-fold when administered parenterally.[3]
Q3: Can you suggest a starting point for improving the solubility of this compound?
A3: A good starting point is to use solubilizing agents. Studies have shown that modified beta-cyclodextrins are particularly effective.[1][2] Specifically, 20% sulfobutyl ether-β-cyclodextrin (SBEβCD) and 20% hydroxypropyl-β-cyclodextrin (HPβCD) have demonstrated significant solubility enhancement.[1][2] Other techniques to consider include cosolvency and micellization.[1]
Q4: What is a buccal tablet, and why is it a suitable formulation for this compound?
A4: A buccal tablet is a solid dosage form that dissolves when placed in the mouth between the cheek and gum.[6] This route of administration allows the drug to be absorbed directly into the bloodstream through the oral mucosa, bypassing the gastrointestinal tract and the liver. This avoidance of first-pass metabolism can significantly improve the bioavailability of drugs like this compound.[4] Clinical trials have been conducted using this compound in a buccal tablet formulation.[6][7]
Q5: Are there other advanced formulation strategies that could be applied to this compound?
A5: Yes, several advanced formulation techniques used for poorly soluble drugs could be beneficial for this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate and bioavailability.[8][9][10]
-
Nanoemulsions: These are isotropic, bi-phasic dispersions of two immiscible liquids that can improve the solubility and penetration of drugs.[11]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to improved dissolution.[12][13]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Media
| Symptom | Possible Cause | Troubleshooting Solution |
| This compound precipitates out of solution during formulation. | The aqueous solubility of this compound is extremely low (1.55 x 10-4 mM in water).[1][2] | 1. Utilize Cyclodextrins: Incorporate modified β-cyclodextrins like HPβCD or SBEβCD into your formulation. These have been shown to be highly effective at complexing with and solubilizing this compound.[1][2]2. Explore Cosolvents: Experiment with the addition of pharmaceutically acceptable cosolvents to your aqueous vehicle.3. Consider Micellar Solubilization: Use surfactants to form micelles that can encapsulate and solubilize the nonpolar this compound molecule.[1] |
| Inconsistent results in in-vitro dissolution studies. | Inadequate wetting of the drug powder or aggregation of particles. | 1. Particle Size Reduction: Employ micronization or nanomilling to decrease the particle size and increase the surface area of the this compound powder.[12]2. Incorporate Surfactants: Add a suitable surfactant to the dissolution medium to improve wetting. |
Issue 2: Low Bioavailability of Oral Formulations
| Symptom | Possible Cause | Troubleshooting Solution |
| Low plasma concentrations of this compound after oral gavage in animal studies. | Extensive first-pass hepatic and/or gastrointestinal metabolism.[3][4] | 1. Develop a Buccal Formulation: Formulate a buccal tablet or film to allow for absorption through the oral mucosa, bypassing the GI tract and liver.[4][6]2. Investigate Parenteral Routes: For preclinical studies, consider intraperitoneal or subcutaneous injections to establish a baseline for efficacy without the confounding factor of oral absorption.[5]3. Formulate a Solid Dispersion: Create a solid dispersion of this compound with a hydrophilic polymer to enhance dissolution and potentially improve absorption.[9][10] |
| High variability in drug absorption between subjects. | Food effects or pH-dependent solubility affecting dissolution in the gastrointestinal tract. | 1. Lipid-Based Formulations: Consider formulating a self-nanoemulsifying drug delivery system (SNEDDS) or other lipid-based formulation to improve the consistency of absorption.[14]2. Amorphous Solid Dispersions: Formulating this compound in an amorphous state within a polymer matrix can overcome dissolution limitations related to its crystalline structure.[9] |
Quantitative Data
Table 1: Solubility Enhancement of this compound
| Solvent/Vehicle | Concentration of Solubilizing Agent | This compound Solubility (mM) | Fold Increase vs. Water |
| Water | N/A | 1.55 x 10-4 | 1 |
| Sulfobutyl ether-β-cyclodextrin (SBEβCD) | 20% | 3.13 | ~20,194 |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 20% | 4.04 | ~26,065 |
Data sourced from Zhao et al., 1999.[1][2]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol is a general guideline and should be optimized for specific carrier systems.
-
Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, HPMCAS), and a suitable organic solvent (e.g., methanol, acetone).[10]
-
Procedure:
-
Dissolve both this compound and the chosen polymer carrier in the organic solvent. The drug-to-polymer ratio should be systematically varied (e.g., 1:1, 1:5, 1:10) to find the optimal composition.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be pulverized, sieved, and characterized for its properties (e.g., dissolution rate, physical state of the drug).[10]
-
Protocol 2: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization
This protocol is a general method for creating a nanoemulsion and requires optimization.
-
Materials: this compound, an oil phase (e.g., Miglyol® 812), a surfactant (e.g., Cremophor® RH40), a co-surfactant (e.g., Transcutol® P), and an aqueous phase (water for injection).
-
Procedure:
-
Dissolve this compound in the oil phase.
-
Separately, mix the surfactant and co-surfactant (Smix) with the aqueous phase.
-
Add the oil phase containing this compound to the aqueous phase dropwise under constant stirring to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 1000 bar).[15]
-
The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential.
-
Visualizations
Caption: Logical workflow for addressing this compound formulation challenges.
Caption: Workflow for preparing this compound solid dispersions.
Caption: this compound's inhibition of the G6PDH enzyme.[3]
References
- 1. Solubilization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. A Novel Dehydroepiandrosterone Analog Improves Functional Recovery in a Rat Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmpas.com [jmpas.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. contractpharma.com [contractpharma.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
Fluasterone Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Fluasterone. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from DHEA?
This compound (16α-fluoro-5-androsten-17-one) is a synthetic analogue of dehydroepiandrosterone (DHEA).[1][2] Key differences include:
-
Hormonal Activity: Unlike DHEA, this compound has minimal to no androgenic or estrogenic activity. Its structure sterically hinders its metabolism into androgens like testosterone or estrogens like estradiol.[1]
-
G6PDH Inhibition: this compound is a more potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH) than DHEA.[1]
-
Safety Profile: this compound does not interact with the GABAA receptor and lacks the peroxisome proliferator-activated receptor alpha (PPARα) activity associated with DHEA, reducing the risk of certain side effects like sedation and liver toxicities.[1]
Q2: What is the primary known mechanism of action for this compound?
The exact mechanism of action of this compound is not fully understood.[1] However, it is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH).[1][3] This inhibition is thought to mediate many of its observed effects, including its anti-inflammatory, anti-diabetic, and anti-proliferative properties.[1][2] It has also been proposed that this compound inhibits NF-kB activation and reduces oxidative stress.[4]
Q3: Why was the clinical development of this compound discontinued?
The development of this compound was halted primarily due to its low oral bioavailability and low potency, which were deemed unsuitable for clinical use.[1] Extensive first-pass metabolism in the liver and/or gastrointestinal tract necessitates very high doses for effectiveness when administered orally.[1] However, research into alternative delivery methods, such as buccal tablets, is ongoing.[2][5][6]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in Cell-Based Assays
Q: I'm not seeing the expected anti-inflammatory or anti-proliferative effects of this compound in my cell culture experiments. What could be the cause?
Possible Causes and Solutions:
-
Cell Type Specificity: The effects of this compound can be highly cell-type dependent. Its primary target, G6PDH, has varying levels of importance in the metabolic and signaling pathways of different cells.
-
Recommendation: Verify the expression and activity of G6PDH in your cell line. Consider testing a panel of cell lines to identify a responsive model.
-
-
Dosage and Solubility: this compound is a lipophilic molecule and may have poor solubility in aqueous culture media.
-
Recommendation: Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before adding it to the culture medium. Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.
-
-
Metabolic Inactivation: Some cell lines may rapidly metabolize this compound, reducing its effective concentration over time.
-
Recommendation: Consider a time-course experiment to assess the stability of the compound in your culture conditions. Replenishing the media with fresh this compound at regular intervals may be necessary.
-
Issue 2: Unexpected Pro-Hormonal Effects Observed
Q: Although this compound is described as non-hormonal, I am observing effects that suggest androgenic or estrogenic activity. Why might this be happening?
Possible Causes and Solutions:
-
Contamination: The this compound stock may be contaminated with DHEA or other steroid hormones.
-
Recommendation: Verify the purity of your this compound sample using analytical techniques such as HPLC-MS.
-
-
Off-Target Effects at High Concentrations: At very high concentrations, this compound might exhibit weak binding to steroid hormone receptors.
-
Recommendation: Re-evaluate your working concentration. A comprehensive dose-response analysis is crucial to distinguish specific from non-specific effects.
-
-
Indirect Modulation of Steroid Signaling: this compound could indirectly affect steroid hormone signaling pathways without directly binding to their receptors.
-
Recommendation: Investigate the expression of genes involved in steroidogenesis and hormone receptor signaling in your experimental model.
-
Issue 3: Contradictory Results in Animal Models
Q: In my mouse model, I observed an initial decrease in plasma glucose followed by a rebound at higher doses of this compound. Is this an expected outcome?
Yes, this can be an expected, though complex, outcome.
-
Dose-Dependent Biphasic Response: In mice, a dose-dependent biphasic effect on plasma corticosterone and glucose has been reported. At a dose of 5 mg/kg (subcutaneous), this compound decreased both parameters. However, as the dose was increased, both corticosterone and fasting plasma glucose levels rebounded, potentially due to an increase in corticotropin.[2]
Data on Dose-Dependent Effects of this compound in Mice
| Dose of this compound (subcutaneous) | Plasma Corticosterone Levels | Fasting Plasma Glucose Levels |
| 5 mg/kg | Decreased | Decreased |
| > 5 mg/kg | Rebounded (Increased) | Rebounded (Increased) |
Caption: This table summarizes the dose-dependent effects of subcutaneously administered this compound on plasma corticosterone and fasting plasma glucose levels in mice.
Key Experimental Protocols
Protocol: Evaluation of this compound in a Clinical Trial for Cushing's Syndrome
This protocol is based on the design of clinical trials investigating the efficacy of buccal this compound in managing hyperglycemia in adults with Cushing's syndrome.[5][6]
1. Study Design:
- Double-blind, placebo-controlled, crossover study.[5]
- Participants receive both this compound and a placebo at different times during the trial.[5]
2. Participant Population:
- Adults (18-75 years) diagnosed with Cushing's syndrome.[5][6]
- Participants must have impaired glucose tolerance or type 2 diabetes.[5]
3. Investigational Product and Dosing:
- This compound administered as a buccal tablet.[5]
- Doses tested can range from 25 mg to 80 mg once daily.[2][6]
4. Study Periods:
- Two 12-week treatment periods separated by a 21-day washout period.[6]
5. Efficacy Assessments:
- Primary endpoint: Change in blood glucose levels.
- Secondary endpoints: Oral glucose tolerance test (oGTT) at specified weeks, triglyceride levels, and other metabolic markers.[2][5]
6. Safety Monitoring:
- Monitoring for adverse events throughout the study.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. This compound (Standard) - Nordic Biosite [nordicbiosite.com]
- 4. This compound | C19H27FO | CID 133967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. clinicaltrials.eu [clinicaltrials.eu]
Technical Support Center: Minimizing Fluasterone Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Fluasterone-related toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA).[1][2] It was developed to retain the therapeutic effects of DHEA, such as anti-inflammatory and anti-proliferative properties, while minimizing androgenic and estrogenic side effects.[2] The primary known mechanism of action of this compound is the potent uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme in the pentose phosphate pathway (PPP).[1]
Q2: What are the potential causes of this compound-induced toxicity in cell culture?
While this compound was designed to have a better safety profile than DHEA, high concentrations or sensitive cell lines may still exhibit toxicity.[1] The primary mechanism of toxicity is likely linked to its inhibition of G6PDH.[1] Inhibition of G6PDH can disrupt the cellular redox balance by depleting NADPH, which is crucial for regenerating the antioxidant glutathione (GSH).[3] This can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage, potentially culminating in apoptosis.[3][4]
Q3: What are typical working concentrations for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on available data, the inhibitory constant (Ki) for G6PDH is approximately 0.51 µM. A reported IC50 value for growth inhibition in MCF7 breast cancer cells is around 0.5 µM. Therefore, a starting point for dose-response experiments could range from nanomolar to low micromolar concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound has low aqueous solubility.[4][5] For in vitro studies, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity. Stock solutions of this compound should be stored at -20°C or -80°C and protected from light.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of this compound. | The cell line is highly sensitive to G6PDH inhibition or oxidative stress. | - Perform a dose-response experiment with a wider range of concentrations, including lower nanomolar concentrations.- Shorten the incubation time with this compound.- Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative stress.[3] |
| Inconsistent or not reproducible results between experiments. | - Variation in cell seeding density.- Instability of this compound in the culture medium.- Inconsistent solvent (e.g., DMSO) concentration. | - Ensure consistent cell seeding density across all experiments.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Maintain a consistent and low final concentration of the solvent in all wells, including controls. |
| Precipitation of this compound in the culture medium. | - Poor solubility of this compound at the working concentration.- Interaction with components in the serum or medium. | - Ensure the final solvent concentration is sufficient to maintain solubility, but still non-toxic to the cells.- Consider using a serum-free medium for the duration of the treatment if compatible with your cell line.- Solubilization can be enhanced using techniques like complexation with cyclodextrins, though this may alter its biological activity and should be carefully validated.[5] |
| No observable effect of this compound, even at high concentrations. | - The cell line may be resistant to G6PDH inhibition.- Rapid metabolism of this compound by the cells.- The chosen endpoint may not be sensitive to the effects of this compound. | - Confirm the expression and activity of G6PDH in your cell line.- Increase the frequency of media changes with fresh this compound.- Use multiple assays to assess different aspects of cell health (e.g., proliferation, apoptosis, and oxidative stress). |
Data Summary
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Growth Inhibition) | ~0.5 µM | MCF7 (Breast Cancer) | N/A |
| Ki (G6PDH Inhibition) | 0.51 µM | Purified Enzyme | [1] |
Note: IC50 values can vary significantly between cell lines and experimental conditions. This table should be used as a reference for designing initial experiments.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Assessment of Apoptosis (Annexin V Staining)
Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay)
The DCFDA assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
DCFDA (or H2DCFDA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well plate (preferably black with a clear bottom) and allow them to adhere.
-
Remove the culture medium and wash the cells with pre-warmed HBSS.
-
Load the cells with 10-20 µM DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
Treat the cells with this compound or a positive control (e.g., H₂O₂).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points.
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Solubilization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluasterone Applications in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluasterone in various cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA).[1] It is known to have anti-inflammatory, anti-proliferative, and immunomodulatory properties.[1] Unlike DHEA, this compound does not have significant androgenic or estrogenic effects.[2] Its primary mechanism of action is the potent uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[2][3] This inhibition leads to a reduction in NADPH production, which is crucial for various cellular processes, including antioxidant defense and nucleotide synthesis. Additionally, this compound is proposed to inhibit NF-κB activation, a key regulator of inflammation.
Q2: What are the main applications of this compound in in vitro research?
This compound is investigated for a variety of therapeutic indications including cancer, cardiovascular diseases, diabetes, obesity, and traumatic brain injury.[2] In vitro, it is often used to study:
-
Cancer Cell Proliferation: To investigate the anti-proliferative effects on various cancer cell lines.
-
Inflammation: To study its anti-inflammatory effects on immune cells like lymphocytes and macrophages.
-
Metabolic Studies: To understand its role in glucose and lipid metabolism in relevant cell types.
-
Immunomodulation: To explore its effects on the function of different immune cell subsets.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
This compound has low solubility in aqueous media. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing this compound stock solutions.
-
Stock Concentration: Prepare a stock solution in the range of 10-50 mM in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.904 mg of this compound (Molar Mass: 290.42 g/mol ) in 1 mL of DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Stock solutions in DMSO are typically stable for up to 3 months at -20°C and 6 months at -80°C.[3][4]
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity.
-
General Guideline: The final DMSO concentration should not exceed 0.5%, with a concentration of 0.1% or lower being preferable for most cell lines.[5]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Precipitate Formation in Culture Medium
Symptoms:
-
Visible particulate matter or crystals in the cell culture medium after adding the this compound working solution.
-
Turbidity of the culture medium.
Possible Causes and Solutions:
| Cause | Solution |
| High Final Concentration of this compound | This compound has low aqueous solubility. High concentrations can lead to precipitation when the DMSO stock is diluted in the aqueous culture medium. Solution: Lower the final concentration of this compound. Perform a dose-response experiment to find the optimal, non-precipitating concentration. |
| Rapid Dilution of DMSO Stock | Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to crash out of solution. Solution: Perform a serial dilution. First, dilute the DMSO stock solution in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final culture volume.[6] |
| Temperature Shock | Adding a cold stock solution directly to warm culture medium can sometimes cause precipitation. Solution: Allow the this compound stock solution aliquot to warm to room temperature before diluting it into the pre-warmed culture medium. |
| Interaction with Media Components | Certain components in the culture medium, such as high concentrations of salts or proteins in the serum, can reduce the solubility of this compound.[7] Solution: Test the solubility of this compound in your specific basal medium with and without serum. If the serum is the issue, consider reducing the serum percentage during the treatment period if your cell line can tolerate it. |
Problem 2: Unexpected Cytotoxicity
Symptoms:
-
A sharp decrease in cell viability even at low concentrations of this compound.
-
Increased number of floating, dead cells observed under the microscope.
-
Apoptosis or necrosis confirmed by specific assays.
Possible Causes and Solutions:
| Cause | Solution |
| High DMSO Concentration | The final concentration of DMSO in the culture medium may be too high for your specific cell line, leading to solvent-induced toxicity. Solution: Ensure the final DMSO concentration is below 0.1%. Perform a DMSO toxicity curve for your cell line to determine its tolerance. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to G6PDH inhibition. Cells that are highly dependent on the pentose phosphate pathway for survival may be more susceptible to this compound-induced cytotoxicity. Solution: Start with a wide range of this compound concentrations in a dose-response experiment (e.g., from nanomolar to low micromolar) to determine the IC50 for your specific cell line. |
| Contamination of Stock Solution | The this compound powder or DMSO may be contaminated. Solution: Use fresh, high-quality DMSO. Ensure aseptic techniques when preparing stock solutions. |
| "Cytotoxicity Burst" Phenomenon | At concentrations approaching cytotoxic levels, many compounds can cause a non-specific "burst" of activity in in vitro assays, which can be misinterpreted.[8][9] Solution: Correlate your findings with cell viability assays (e.g., MTT, CellTiter-Glo) performed at the same concentrations to differentiate specific effects from general cytotoxicity. |
Problem 3: Lack of Expected Biological Effect
Symptoms:
-
No significant change in cell proliferation, inflammation markers, or other expected readouts after this compound treatment.
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal Concentration | The concentration of this compound used may be too low to elicit a biological response in your specific cell type. Solution: Increase the concentration of this compound. Perform a dose-response experiment over a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the effective concentration range. |
| Incorrect Experimental Timeframe | The duration of the treatment may be too short or too long to observe the desired effect. Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. |
| Degradation of this compound | This compound in the stock solution or in the culture medium may have degraded. Solution: Prepare fresh stock solutions. When storing, protect from light and use aliquots to avoid repeated freeze-thaw cycles. |
| Cell Line Characteristics | The chosen cell line may not be responsive to G6PDH inhibition or may have compensatory metabolic pathways. Solution: Ensure your cell line is appropriate for the study. For example, when studying anti-inflammatory effects, use immune cells that have a robust inflammatory response. |
Data Presentation: Recommended Starting Concentrations
The optimal concentration of this compound is highly dependent on the cell type and the biological question being investigated. The following table provides suggested starting ranges for different cell types based on their metabolic characteristics.
| Cell Type | Suggested Starting Concentration Range (µM) | Rationale |
| Cancer Cell Lines | 1 - 50 | Many cancer cells have upregulated G6PDH activity and are sensitive to its inhibition. A broad range is recommended to account for varying sensitivities. |
| Immune Cells (e.g., Lymphocytes, Macrophages) | 0.5 - 25 | Immune cells have high metabolic activity and are reliant on the PPP for functions like proliferation and cytokine production. |
| Endothelial Cells | 0.1 - 10 | Endothelial cells are sensitive to changes in redox balance, which is affected by G6PDH inhibition. |
| Fibroblasts | 5 - 50 | Fibroblasts are generally more robust, and higher concentrations may be needed to observe an effect. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of this compound working solutions from a DMSO stock for addition to cell cultures.
Materials:
-
This compound powder
-
High-quality, sterile DMSO
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare 10 mM Stock Solution:
-
Weigh out 2.904 mg of this compound powder.
-
Dissolve in 1 mL of sterile DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C.
-
-
Prepare Working Solutions (Example for a final concentration of 10 µM in a 6-well plate):
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of serum-free cell culture medium to get a 20 µM solution. Vortex gently.
-
Add 1 mL of this 20 µM intermediate solution to 1 mL of medium already in the well of a 6-well plate to achieve a final concentration of 10 µM in a total volume of 2 mL.
-
Gently swirl the plate to ensure even mixing.
-
Protocol 2: General Cell Treatment Protocol
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates)
-
Complete cell culture medium
-
Prepared this compound working solutions
-
Vehicle control (DMSO in culture medium)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation for Treatment: The next day, aspirate the old medium from the wells.
-
Treatment: Add the appropriate volume of pre-warmed complete medium containing the desired final concentration of this compound or the vehicle control to each well.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: After the incubation period, harvest the cells for downstream analysis (e.g., cell viability assay, western blotting, qPCR).
Mandatory Visualizations
References
- 1. microbenotes.com [microbenotes.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Detection of Fluasterone Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Fluasterone metabolite detection.
Frequently Asked Questions (FAQs)
Q1: What are the major known metabolites of this compound?
A1: In preclinical studies involving dogs, the primary metabolic pathways for this compound involve both Phase I and Phase II biotransformations.[1] The major identified metabolites are:
-
Phase I Metabolites: Hydroxylated forms of this compound, primarily at the 17-position, resulting in 16α-fluoro-5-androsten-17β-ol and 16α-fluoro-5-androsten-17α-ol. Another key metabolite is 4α-hydroxy-16α-fluoro-5-androsten-17β-ol.[1]
-
Phase II Metabolites: Glucuronide conjugates of the Phase I metabolites are the predominant form found in urine.[1]
Q2: How does the fluorine substitution in this compound affect its metabolism?
A2: The 16α-fluoro group in this compound sterically hinders the metabolic reduction of the 17-keto group.[2] This structural feature is significant as it prevents the conversion of this compound into androgenic or estrogenic steroids, a common metabolic fate for its parent compound, DHEA.[2] The fluorine substitution can also influence the activity of metabolic enzymes, potentially redirecting metabolic pathways.[3]
Q3: What are the recommended analytical techniques for detecting this compound and its metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound and its metabolites due to its high sensitivity and selectivity.[4][5] High-performance liquid chromatography (HPLC) coupled with UV or radioactivity detection has also been used for metabolite profiling.[1]
Q4: Are there any known challenges with the oral bioavailability of this compound?
A4: Yes, this compound has been reported to have low oral bioavailability due to extensive first-pass metabolism in the liver and/or gastrointestinal tract.[2][6][7] This is a critical factor to consider in study design and interpretation of results from oral administration.
Troubleshooting Guides
This section provides solutions to common issues encountered during the detection and quantification of this compound metabolites using LC-MS/MS.
Issue 1: Poor Sensitivity and Low Signal Intensity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). For steroids, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be effective. Consider the use of mobile phase additives like ammonium fluoride to enhance ionization.[8] |
| Inefficient Sample Extraction | Evaluate different sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. For steroid analysis, LLE with a solvent like methyl tert-butyl ether (MTBE) is common.[9] |
| Matrix Effects | Matrix components can suppress or enhance the ionization of target analytes.[10] Implement strategies to mitigate matrix effects, such as a more rigorous sample cleanup, dilution of the sample extract, or the use of a matrix-matched calibration curve. Employing a stable isotope-labeled internal standard that co-elutes with the analyte can also help to correct for matrix effects. |
| Inappropriate LC Conditions | Optimize the mobile phase composition and gradient to ensure good peak shape and retention. A C18 or similar reversed-phase column is typically used for steroid analysis.[11] |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Contamination from Sample Collection/Processing | Ensure meticulous sample handling procedures to avoid external contamination. Use high-purity solvents and reagents. |
| Co-elution of Isobaric Compounds | Optimize the chromatographic separation to resolve the analytes of interest from isobaric interferences. This may involve adjusting the gradient, flow rate, or trying a different column chemistry. |
| Carryover from Previous Injections | Implement a robust needle and injection port washing procedure between samples. Injecting a blank solvent after a high-concentration sample can help assess and mitigate carryover. |
| In-source Fragmentation | High cone voltage or other source parameters can cause fragmentation of other molecules into ions with the same m/z as the target analyte. Optimize source conditions to minimize in-source fragmentation. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with the Column | Ensure the mobile phase pH is appropriate for the analytes. The addition of a small amount of a competing agent to the mobile phase can sometimes improve peak shape. |
| Column Degradation | Flush the column with a strong solvent or replace it if it has reached the end of its lifespan. |
| Injection Solvent Incompatibility | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Data Presentation
Effective optimization of an analytical method requires systematic evaluation of different parameters. The following table provides a template for presenting quantitative data from experiments aimed at optimizing the extraction of this compound metabolites from human plasma.
Table 1: Illustrative Data for Optimization of Extraction Method for this compound Metabolites in Human Plasma
| Extraction Method | Analyte | Mean Peak Area (n=3) | Standard Deviation | Coefficient of Variation (%) | Signal-to-Noise Ratio |
| Protein Precipitation (Acetonitrile) | This compound | 1.25E+05 | 1.50E+04 | 12.0 | 85 |
| 16α-fluoro-5-androsten-17β-ol | 8.70E+04 | 1.10E+04 | 12.6 | 60 | |
| Liquid-Liquid Extraction (MTBE) | This compound | 2.50E+05 | 1.25E+04 | 5.0 | 180 |
| 16α-fluoro-5-androsten-17β-ol | 1.85E+05 | 9.25E+03 | 5.0 | 150 | |
| Solid-Phase Extraction (C18) | This compound | 2.20E+05 | 1.76E+04 | 8.0 | 165 |
| 16α-fluoro-5-androsten-17β-ol | 1.65E+05 | 1.49E+04 | 9.0 | 140 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
The following are detailed methodologies for key experiments related to the detection of this compound metabolites.
Protocol 1: Sample Preparation of Human Plasma for LC-MS/MS Analysis
This protocol is adapted from established methods for steroid analysis and should be optimized for your specific instrumentation and experimental goals.[4][8][9]
1. Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Internal Standard (IS) working solution (e.g., deuterated this compound)
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator
2. Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 50 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.
-
Add 1 mL of MTBE for liquid-liquid extraction. Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water. Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for the Analysis of this compound and its Metabolites
These parameters are a starting point and will require optimization for your specific LC-MS/MS system.[11][12]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined empirically (e.g., precursor ion [M+H]+ → product ion)
-
Hydroxylated Metabolites: To be determined empirically
-
Internal Standard: To be determined empirically
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of this compound metabolites.
Caption: Hypothetical metabolic pathway of this compound.
Caption: General experimental workflow for this compound metabolite analysis.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. Identification of [14C]this compound Metabolites in Urine and Feces Collected from Dogs after Subcutaneous and Oral Administration of [14C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. mdpi.com [mdpi.com]
- 8. medrxiv.org [medrxiv.org]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. protocols.io [protocols.io]
- 12. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fluasterone vs. DHEA: A Comparative Guide for Cancer Prevention Research
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of fluasterone (16α-fluoro-5-androsten-17-one) and its parent compound, dehydroepiandrosterone (DHEA), in the context of cancer prevention studies. It is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their mechanisms, efficacy, and safety profiles based on available preclinical data.
Executive Summary
This compound, a synthetic analog of DHEA, has emerged as a promising chemopreventive agent with several potential advantages over its natural counterpart. While both compounds exhibit anti-cancer properties, this compound was designed to minimize the androgenic and estrogenic side effects associated with DHEA. This is achieved by structural modifications that prevent its conversion to sex steroids.[1][2] Furthermore, preclinical studies suggest that this compound is a more potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme implicated in cancer cell proliferation and survival.[3] This guide will delve into the quantitative comparisons, mechanistic differences, and experimental evidence supporting the investigation of this compound as a potentially safer and more effective alternative to DHEA in cancer prevention.
Comparative Analysis of Efficacy and Potency
Quantitative data from preclinical studies highlight the differences in the biological activity of this compound and DHEA.
Table 1: Comparative Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH)
| Compound | G6PDH Inhibition (Ki value) | Potency Relative to DHEA | Reference |
| DHEA | ~17 µM | 1x | [4] |
| This compound | ~0.5 µM | ~34x more potent | [3] |
Table 2: Chemopreventive Efficacy in a Rat Prostate Cancer Model
| Treatment Group | Dosage | Incidence of Adenocarcinoma | Reduction in Incidence | Reference |
| Control (Basal Diet) | - | 64% | - | [5] |
| This compound | 1000 mg/kg diet | 31% | 51.6% | [5] |
| This compound | 2000 mg/kg diet | 28% | 56.3% | [5] |
| DHEA | 1000 mg/kg diet | Dose-related inhibition | (Specific % not provided) | [2] |
| DHEA | 2000 mg/kg diet | Dose-related inhibition | (Specific % not provided) | [2] |
Note: While a direct head-to-head percentage reduction for DHEA in the same study is not available, other studies confirm its dose-related inhibitory effect in the same model.[2]
Mechanisms of Action: A Comparative Overview
The primary mechanisms underlying the cancer preventive effects of both this compound and DHEA involve the inhibition of G6PDH and potential modulation of glucocorticoid signaling. However, the potency and specificity of these actions differ significantly.
G6PDH Inhibition and Downstream Effects
Both DHEA and this compound act as uncompetitive inhibitors of G6PDH, the rate-limiting enzyme in the pentose phosphate pathway (PPP).[1][6] Inhibition of G6PDH leads to a reduction in the intracellular pool of NADPH and ribose-5-phosphate. This has several anti-cancer consequences:
-
Reduced Proliferation: Depletion of ribose-5-phosphate, a crucial precursor for nucleotide synthesis, hampers DNA replication and cell division.[1]
-
Increased Oxidative Stress: Lower levels of NADPH impair the regeneration of reduced glutathione (GSH), a key antioxidant, rendering cancer cells more susceptible to oxidative damage and apoptosis.[6][7]
-
Inhibition of Carcinogen Activation: The activity of NADPH-dependent mixed-function oxidases, which are involved in the activation of certain pro-carcinogens, is diminished.[8]
This compound is a significantly more potent inhibitor of G6PDH than DHEA, which may contribute to its enhanced anti-proliferative and chemopreventive activities observed in preclinical models.[3]
Anti-Glucocorticoid Effects
This compound has demonstrated potent anti-glucocorticoid properties in animal models.[9] It can prevent thymic involution induced by high doses of dexamethasone, a synthetic glucocorticoid.[9] The precise mechanism of this anti-glucocorticoid action is not fully elucidated but appears to be independent of direct binding to the glucocorticoid receptor (GR). Glucocorticoids can promote the survival and proliferation of certain cancer cells, and therefore, the anti-glucocorticoid activity of this compound may represent an additional, DHEA-independent mechanism of its anti-cancer effects.
Hormonal Side Effect Profile
A critical distinction between this compound and DHEA lies in their metabolic fate and subsequent hormonal activity. DHEA can be metabolized to androgens (e.g., testosterone) and estrogens, leading to potential hormonal side effects that could be detrimental in hormone-sensitive cancers.[1] In contrast, the structural modifications in this compound, specifically the 16α-fluoro group, sterically hinder its metabolism into active sex steroids.[1] Preclinical studies have confirmed that this compound is minimally androgenic and does not exhibit the uterotrophic effects seen with DHEA.[1][5]
Experimental Protocols
In Vivo: Two-Stage Skin Carcinogenesis in Mice
This model is used to evaluate the inhibitory effects of compounds on both the initiation and promotion stages of skin cancer development.[10]
-
Animal Model: Typically, susceptible mouse strains such as SENCAR or CD-1 are used.
-
Initiation: A single topical application of a sub-carcinogenic dose of a carcinogen, commonly 7,12-dimethylbenz[a]anthracene (DMBA), is applied to the dorsal skin of the mice.[10]
-
Promotion: Starting one to two weeks after initiation, a tumor promoter, most frequently 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week, for a period of 20-25 weeks.[10]
-
Treatment: DHEA or this compound can be administered either topically along with the promoter or systemically (e.g., in the diet) throughout the promotion phase.
-
Endpoint: The number and size of papillomas are recorded weekly. At the end of the study, tumors are histologically examined to confirm their nature.
In Vivo: Chemoprevention of Prostate Carcinogenesis in Rats
This model assesses the efficacy of agents in preventing hormone-dependent prostate cancer.[2][5]
-
Animal Model: Male Wistar-Unilever rats are often used.[2][5]
-
Induction of Carcinogenesis: A sequential regimen involving an anti-androgen (e.g., cyproterone acetate), a potent androgen (e.g., testosterone propionate), and a chemical carcinogen (e.g., N-methyl-N-nitrosourea, MNU) is employed, followed by chronic androgen stimulation to promote tumor growth.[2][5]
-
Treatment: this compound or DHEA is administered in the diet, starting before or after carcinogen exposure, and continued for the duration of the study (typically several months).[2][5]
-
Endpoint: At the termination of the study, the prostate glands are removed, sectioned, and histopathologically examined for the incidence and multiplicity of adenocarcinomas.[2][5]
In Vitro: Cell Proliferation Assays
These assays are used to determine the direct anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Lines: Various cancer cell lines can be used, such as MCF-7 (breast cancer), LNCaP (prostate cancer), or HeLa (cervical cancer).[11][12]
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of DHEA or this compound for specific time periods (e.g., 24, 48, 72 hours).
-
Assessment of Proliferation: Several methods can be employed:
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound is a promising candidate for cancer chemoprevention, exhibiting potentially greater efficacy and a superior safety profile compared to DHEA. Its enhanced potency as a G6PDH inhibitor and its lack of hormonal side effects are significant advantages. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human cancer prevention. Future studies should focus on head-to-head comparisons with DHEA in various cancer models, detailed investigation of its anti-glucocorticoid mechanism, and the identification of predictive biomarkers for patient stratification.
References
- 1. Cancer prevention with dehydroepiandrosterone and non-androgenic structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dehydroepiandrosterone, Cancer, and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone, glucose-6-phosphate dehydrogenase, and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoprevention of rat prostate carcinogenesis by dietary 16alpha-fluoro-5-androsten-17-one (this compound), a minimally androgenic analog of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Cancer Preventive Effects of Dhea and Analogs - Arthur Schwartz [grantome.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of glucose-6-phosphate dehydrogenase inhibition in the antiproliferative effects of dehydroepiandrosterone on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydroepiandrosterone inhibits proliferation and suppresses migration of human cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
A Comparative Guide to the Anti-Inflammatory Effects of Fluasterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Fluasterone against the well-established corticosteroid, Dexamethasone. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential anti-inflammatory agent.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that has demonstrated anti-inflammatory properties in various studies.[1] Unlike DHEA, this compound is devoid of androgenic effects, making it a potentially safer therapeutic option.[1] This guide aims to validate its anti-inflammatory effects by comparing its performance with Dexamethasone, a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive actions.
Comparative Efficacy: this compound vs. Dexamethasone
While direct comparative studies providing head-to-head quantitative data are limited, this section summarizes available data on the inhibitory effects of both compounds on key inflammatory mediators.
Inhibition of Pro-Inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Their inhibition is a key mechanism for many anti-inflammatory drugs.
Table 1: Comparative Inhibition of TNF-α and IL-6 Production
| Compound | Assay System | Target Cytokine | Effective Concentration / IC₅₀ | Reference |
| This compound | Mycoplasma-stimulated glial cells | TNF-α | 10 µg/mL (98% inhibition) | |
| Mycoplasma-stimulated glial cells | IL-6 | 10 µg/mL (95% inhibition) | ||
| Dexamethasone | LPS-stimulated human peripheral blood mononuclear cells | TNF-α | 1 µmol/L (86% suppression of sTNF-R75 release) | [2] |
| LPS-stimulated murine macrophage cell line (RAW264.9) | IL-6 | 10⁻⁹ M to 10⁻⁶ M (10% to 90% inhibition) | [3] | |
| IL-1β-stimulated human retinal microvascular pericytes | MCP-1 | IC₅₀ = 3 nM | [1] |
Note: Direct comparison of potency is challenging due to variations in experimental models and conditions.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.
Table 2: Comparative Inhibition of COX-2 Expression
| Compound | Assay System | Method | Effective Concentration / IC₅₀ | Reference |
| This compound | Data not available | - | - | - |
| Dexamethasone | IL-1 stimulated human articular chondrocytes | PGE₂ production | IC₅₀ = 0.0073 µM | [1] |
| MKK6-expressing HeLa-TO cells | COX-2 protein expression | IC₅₀ ≈ 10 nM | [4][5] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their anti-inflammatory effects is crucial for their targeted development and application.
This compound: An Emerging Anti-Inflammatory Agent
This compound has been shown to be more potent than its parent compound, DHEA, in its anti-inflammatory actions.[1] While the precise mechanisms are still under investigation, evidence suggests that this compound may exert its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
Caption: Proposed NF-κB inhibitory pathway of this compound.
Dexamethasone: A Well-Characterized Glucocorticoid
Dexamethasone acts primarily through the glucocorticoid receptor (GR). The activated GR complex can modulate gene expression in two main ways: transactivation and transrepression. Its anti-inflammatory effects are largely attributed to the transrepression of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1). Dexamethasone has been shown to inhibit the nuclear translocation of NF-κB.[6][7]
Caption: Dexamethasone's mechanism via GR and NF-κB inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This in vitro assay is a standard method to screen for anti-inflammatory activity.
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with LPS.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages).
Protocol:
-
Cell Culture: Culture macrophages in appropriate media and conditions until they reach a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound, Dexamethasone) or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Add LPS (a potent inflammatory stimulus) to the cell cultures at a pre-determined optimal concentration (e.g., 100 ng/mL to 1 µg/mL) and incubate for a specific duration (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
Western Blot for COX-2 Protein Expression
This technique is used to detect and quantify the expression of specific proteins.
Objective: To assess the effect of a test compound on the expression of COX-2 protein in cells stimulated with an inflammatory agent.
Protocol:
-
Cell Treatment: Treat cells with the inflammatory stimulus (e.g., IL-1β or LPS) in the presence or absence of the test compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for COX-2.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity for COX-2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Caption: General workflow for Western blot analysis.
Conclusion
The available data suggests that this compound possesses significant anti-inflammatory properties, with a notable inhibitory effect on the production of key pro-inflammatory cytokines. While it appears to be a potent anti-inflammatory agent, more direct, quantitative comparative studies with established drugs like Dexamethasone are necessary to fully elucidate its therapeutic potential. The primary mechanism of action for this compound is likely through the inhibition of the NF-κB signaling pathway. Further research is warranted to explore its effects on other inflammatory pathways and to establish a more comprehensive profile of its anti-inflammatory activity.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional assay of NF-kappaB translocation into nuclei by laser scanning cytometry: inhibitory effect by dexamethasone or theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B/Rel nuclear translocation by dexamethasone: mechanism for the inhibition of iNOS gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluasterone: A Comparative Analysis of Key Research Findings
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables present a structured summary of the quantitative results from two key studies on Fluasterone, comparing its effects to a placebo or control group.
Table 1: Effects of Buccal this compound on Metabolic Syndrome
This table summarizes the findings from a Phase 1/2 clinical trial investigating the effects of buccal this compound on adults with metabolic syndrome.[1]
| Parameter | This compound (80 mg) | Placebo |
| Triglyceride Levels (Mean % Change from Baseline at Week 8) | ▼ 35% | ▲ 7% |
Table 2: Effects of this compound on Functional Recovery in a Rat Model of Traumatic Brain Injury (TBI)
This table outlines the significant improvements in motor function observed in a preclinical study of this compound in a rat model of traumatic brain injury.[2][3]
| Treatment Group | Improvement in Beam Walk Performance (%) |
| Pre-injury Treatment (25 mg/kg) | 79% |
| 30-min Post-injury Treatment (25 mg/kg) | 54% |
| 12-hour Post-injury Treatment (25 mg/kg) | 97% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Buccal this compound for Metabolic Syndrome
-
Study Design: A Phase 1/2, double-blind, placebo-controlled, crossover pilot study was conducted with 24 adults diagnosed with metabolic syndrome.[1]
-
Treatment: Participants received either an 80 mg once-daily buccal tablet of this compound or a placebo for a duration of 8 weeks.[1]
-
Data Collection: Triglyceride levels were measured at baseline and at weeks 2, 4, 6, and 8 to determine the percentage change from baseline.[1]
This compound in a Rat Model of Traumatic Brain Injury
-
Animal Model: The study utilized the lateral cortical impact model in rats to induce a controlled traumatic brain injury.[2][3]
-
Treatment Groups:
-
Sham injury with vehicle treatment.
-
Injured with vehicle treatment.
-
Injured with this compound pre-treatment (25 mg/kg, intraperitoneally) 5-10 minutes before injury.
-
Injured with this compound post-treatment (25 mg/kg, intraperitoneally) with the initial dose administered at 30 minutes, 2 hours, or 12 hours post-injury.[2][3]
-
-
Functional Assessment: Motor function recovery was assessed using a beam walk test. The time taken for the rat to traverse the beam was measured, and the percentage improvement was calculated relative to the injured, vehicle-treated group.[3]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the potent and uncompetitive inhibition of the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH). This inhibition has significant downstream effects on cellular metabolism and inflammatory responses.
Signaling Pathway of this compound's Anti-inflammatory Effects
The following diagram illustrates the signaling pathway initiated by this compound's inhibition of G6PDH. By blocking G6PDH, this compound reduces the production of NADPH, a critical molecule for maintaining the cellular redox balance and a cofactor for NADPH oxidase. The subsequent decrease in reactive oxygen species (ROS) production leads to the downregulation of pro-inflammatory signaling pathways.
Caption: this compound inhibits G6PDH, reducing NADPH and ROS production, which in turn suppresses pro-inflammatory signaling.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. A novel dehydroepiandrosterone analog improves functional recovery in a rat traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Dehydroepiandrosterone Analog Improves Functional Recovery in a Rat Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of NF-kB Inhibition in Fluasterone's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluasterone and its potential mechanism of action involving the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway. While direct experimental data on this compound's effect on NF-kB is limited in publicly available literature, this document extrapolates its likely mechanism based on its parent compound, Dehydroepiandrosterone (DHEA), and compares it with other known NF-kB inhibitors.
Introduction to this compound
This compound (16-α-fluoro-5-androsten-17-one) is a synthetic analog of DHEA, designed to retain the therapeutic benefits of DHEA, such as its anti-inflammatory and anti-diabetic properties, while avoiding its androgenic side effects.[1] Clinical and preclinical studies have demonstrated this compound's potency, which is consistently greater than that of DHEA.[1] It has been investigated for various conditions, including Cushing's syndrome and has shown efficacy in reducing inflammation.[1]
The NF-kB Signaling Pathway: A Key Inflammatory Mediator
The NF-kB family of transcription factors plays a central role in regulating the immune and inflammatory responses.[2][3] In an inactive state, NF-kB is sequestered in the cytoplasm by inhibitor of kB (IkB) proteins.[3] Upon stimulation by pro-inflammatory signals, the IkB kinase (IKK) complex phosphorylates IkB, leading to its ubiquitination and subsequent degradation. This allows NF-kB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3]
Evidence for NF-kB Inhibition by DHEA: The Basis for this compound's Hypothesized Mechanism
Extensive research has established that DHEA and its sulfated form, DHEAS, can inhibit the NF-kB signaling pathway. Studies have shown that DHEA/DHEAS can potently inhibit TNF-α-induced NF-kB-dependent transcription in a dose-dependent manner.[4] The proposed mechanisms for this inhibition include:
-
Antioxidant Effects: DHEA/DHEAS may inhibit NF-kB activation through their antioxidant properties.[4]
-
Increased IkB-α Levels: DHEAS has been shown to increase the protein levels of the NF-kB inhibitor, IkB-α, thereby preventing NF-kB translocation.[5]
-
Modulation of Upstream Kinases: DHEA may also exert its inhibitory effect by modulating upstream signaling pathways that lead to NF-kB activation.
Given that this compound is a more potent analog of DHEA, it is highly probable that it shares this NF-kB inhibitory mechanism. However, direct experimental validation is required to confirm this hypothesis and to quantify its potency relative to DHEA and other NF-kB inhibitors.
Comparison of this compound with Other NF-kB Inhibitors
To understand the potential therapeutic positioning of this compound, it is useful to compare its hypothesized mechanism with that of well-characterized NF-kB inhibitors.
| Inhibitor Class | Mechanism of Action | Reported IC50/EC50 (NF-kB Inhibition) | Key Characteristics |
| This compound (Hypothesized) | Likely inhibits NF-kB nuclear translocation, potentially by increasing IkBα levels and through antioxidant effects. | Not available | Non-androgenic DHEA analog, more potent than DHEA.[1] |
| DHEA/DHEAS | Inhibits NF-kB-dependent transcription.[4] | Not available | Endogenous steroid with broad biological effects. |
| Glucocorticoids (e.g., Dexamethasone) | Can inhibit NF-kB by inducing the expression of IkBα and through direct protein-protein interaction with NF-kB subunits.[2][6] | ~0.5 x 10-9 M (for inhibition of a 3xkB reporter)[7] | Potent anti-inflammatory agents with a wide range of side effects. |
| IKK Inhibitors (e.g., JSH-23) | Selectively disrupt the NF-kB signaling cascade by targeting the IKK complex, preventing the phosphorylation of IkB proteins.[8] | 7.1 µM (for inhibition of NF-kB transcriptional activity)[9] | More targeted approach to NF-kB inhibition. |
| Proteasome Inhibitors (e.g., MG-132) | Prevent the degradation of IkBα, thus sequestering NF-kB in the cytoplasm. | Not available | Broad cellular effects beyond NF-kB inhibition. |
Experimental Protocols for Validating NF-kB Inhibition by this compound
The following are detailed methodologies for key experiments that would be essential to validate and quantify the inhibitory effect of this compound on the NF-kB signaling pathway.
NF-kB Reporter Gene Assay
This assay measures the transcriptional activity of NF-kB.
Protocol:
-
Cell Culture and Transfection:
-
Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a known NF-kB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6-8 hours.[11]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-kB inhibition by this compound compared to the TNF-α-stimulated control.
-
Determine the IC50 value of this compound.
-
Western Blot for IκBα Degradation and p65 Phosphorylation
This experiment assesses the effect of this compound on the upstream events of NF-kB activation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages, endothelial cells) and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-kB activator (e.g., LPS or TNF-α) for a short duration (e.g., 15-30 minutes) to observe IκBα degradation and p65 phosphorylation.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane and incubate with primary antibodies against IκBα, phospho-IκBα, p65, phospho-p65, and a loading control (e.g., β-actin or GAPDH).[12]
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.[12]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the effect of this compound on the degradation of IκBα and the phosphorylation of p65.
-
Immunofluorescence for p65 Nuclear Translocation
This assay visualizes the movement of the NF-kB p65 subunit from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Pre-treat the cells with this compound at various concentrations.
-
Stimulate with an NF-kB activator (e.g., TNF-α) for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against the p65 subunit of NF-kB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells to determine the extent of nuclear translocation.[13]
-
Visualizations
Caption: The NF-kB signaling pathway and points of inhibition.
Caption: Experimental workflow to validate this compound's effect on NF-kB.
Conclusion
While direct evidence is pending, the strong anti-inflammatory profile of this compound and the known mechanism of its parent compound, DHEA, strongly suggest that NF-kB inhibition is a key component of its mechanism of action. Further research employing the outlined experimental protocols is necessary to definitively validate this role and to quantify this compound's potency in comparison to other NF-kB inhibitors. Such data will be invaluable for the future clinical development and application of this promising therapeutic agent.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone-sulfate inhibits nuclear factor-kappaB-dependent transcription in hepatocytes, possibly through antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of vascular inflammation by dehydroepiandrosterone sulfate in human aortic endothelial cells: roles of PPARα and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. licorbio.com [licorbio.com]
- 13. Quantifying nuclear p65 as a parameter for NF-κB activation: Correlation between ImageStream cytometry, microscopy, and Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profile of Fluasterone to DHEA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Fluasterone and Dehydroepiandrosterone (DHEA), supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating these two steroid molecules.
Executive Summary
Dehydroepiandrosterone (DHEA), an endogenous steroid hormone, has been investigated for a variety of potential therapeutic benefits. However, its clinical utility is often hampered by a range of androgenic and estrogenic side effects stemming from its metabolism into testosterone and estrogen. This compound (16α-fluoro-5-androsten-17-one), a synthetic analog of DHEA, was specifically designed to retain the therapeutic properties of DHEA while mitigating its hormonal side effects. Preclinical and early clinical data suggest that this compound has a more favorable safety profile, largely due to its structural modification that hinders its conversion into sex steroids.
Comparative Safety Profile
The safety profiles of DHEA and this compound differ significantly, primarily due to their distinct metabolic fates and mechanisms of action.
| Feature | Dehydroepiandrosterone (DHEA) | This compound |
| Androgenic Side Effects | Common, due to conversion to testosterone. Includes acne, hirsutism (in women), oily skin, and potential for adverse effects on the prostate.[1][2] | Minimal to none reported. The 16α-fluoro substitution sterically hinders metabolism to androgens.[3][4] |
| Estrogenic Side Effects | Possible, due to conversion to estrogen. May include gynecomastia in men and an increased risk of hormone-sensitive cancers.[1][2][5] | Minimal to none reported. The structural modification prevents conversion to estrogens.[3][4] |
| Reported Adverse Events in Clinical Trials | Mild to moderate: acne, oily skin, hair loss, upset stomach, and high blood pressure. Changes in menstrual cycle, facial hair growth, and deeper voice in women have also been reported.[6] | In a phase 1/2 study of a buccal tablet formulation, no adverse events were reported.[3] Oral formulations showed efficacy in rheumatoid arthritis and hypertriglyceridemia, though development was halted due to low bioavailability.[3] |
| Contraindications | Hormone-sensitive cancers (breast, prostate, ovarian), pregnancy, breastfeeding, liver problems, and mood disorders.[5][6] | Specific contraindications have not been established due to the early stage of clinical development. Caution would be advised in individuals with conditions sensitive to glucocorticoid modulation, given its anti-glucocorticoid effects. |
| Drug Interactions | Potential interactions with estrogens, testosterone, and medications for inflammation (corticosteroids).[6] | May interact with corticosteroids due to its anti-glucocorticoid properties.[7] |
Experimental Protocols for Safety Assessment
While specific, detailed protocols for the preclinical toxicology studies of this compound and DHEA are not publicly available, the following represents a general overview of the types of studies typically conducted for steroid derivatives, in line with regulatory guidelines.
General Toxicology Studies (Rodent and Non-Rodent Models)
-
Objective: To evaluate the potential toxicity of the compound after single and repeated doses.
-
Methodology:
-
Dose Range-Finding Studies: Initial studies to determine the maximum tolerated dose (MTD) and to select dose levels for subsequent studies.
-
Single-Dose Acute Toxicity Studies: Administration of a single high dose to identify potential target organs of toxicity and to determine the acute toxic potential.
-
Repeat-Dose Subchronic Toxicity Studies (e.g., 28-day or 90-day): Daily administration of the compound at multiple dose levels (low, mid, high) to characterize the toxicological profile, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.
-
Safety Pharmacology Studies
-
Objective: To assess the potential effects of the compound on vital physiological functions.
-
Methodology:
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious animal model (e.g., telemetered dogs or monkeys).
-
Central Nervous System: Assessment of behavioral and neurological effects using a functional observational battery (e.g., Irwin test) in rodents.
-
Respiratory System: Measurement of respiratory rate, tidal volume, and minute volume in conscious or anesthetized animals.
-
Genotoxicity Studies
-
Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.
-
Methodology:
-
Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to detect point mutations in bacteria. DHEA has tested negative in this assay.[2]
-
In Vitro Chromosomal Aberration Assay: An in vitro test using mammalian cells (e.g., human peripheral blood lymphocytes) to detect chromosomal damage. DHEA has tested negative in this assay.[2]
-
In Vivo Micronucleus Test: An in vivo test in rodents to assess chromosomal damage in bone marrow cells. DHEA has tested negative in this assay.[2]
-
Signaling Pathways
The differential safety profiles of DHEA and this compound can be attributed to their distinct interactions with cellular signaling pathways.
DHEA Signaling Pathway and Associated Side Effects
DHEA's primary mechanism of action leading to hormonal side effects involves its enzymatic conversion to androgens and estrogens, which then activate their respective nuclear receptors.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of androgen and estrogen receptors for the action of dehydroepiandrosterone (DHEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone (DHEA): hypes and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fluasterone: A Guide for Laboratory Professionals
Understanding Fluasterone and Its Handling
This compound is an orally active compound with anti-inflammatory, cancer-preventive, and anti-diabetic effects.[1][2] It is a solid, fine white powder.[3][4] Due to its potent biological activity, it should be handled in accordance with good industrial hygiene and safety practices.[3] This includes using personal protective equipment such as gloves, and eye protection, and ensuring adequate ventilation to avoid dust formation.[3][4]
General Principles of Pharmaceutical Waste Disposal
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide a framework for the disposal of pharmaceutical waste. A primary recommendation is to avoid flushing pharmaceuticals down the toilet or drain to prevent water contamination.[5][6]
For non-controlled, non-hazardous pharmaceuticals, the FDA recommends mixing the medication with an unappealing substance like dirt, cat litter, or used coffee grounds, placing it in a sealed container, and then disposing of it in the household trash.[7][8] However, for laboratory and research settings, a more stringent approach is often necessary and dictated by institutional policies and local regulations.
Recommended Disposal Procedures for this compound
In the absence of specific directives for this compound, the following multi-step procedure is recommended, drawing from general best practices and safety data for similar compounds like Dehydroepiandrosterone (DHEA).[3][9]
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[5] This determination should be made by a qualified environmental health and safety (EHS) professional at your institution. Factors that could classify it as hazardous include exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity. While this compound itself is not explicitly listed as a hazardous waste, its biological activity warrants a careful evaluation.
Step 2: Segregation of Waste
Segregate this compound waste from other laboratory waste streams. This includes:
-
Pure, unused this compound: This should be collected in a clearly labeled, sealed container.
-
Contaminated materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a separate, designated waste container.
-
Empty containers: Original containers of this compound should have their labels defaced to protect proprietary information before disposal.[7]
Step 3: Disposal Pathway
The appropriate disposal pathway depends on the hazardous waste determination:
-
If classified as hazardous waste: The waste must be managed by a licensed hazardous waste disposal company.[10] This typically involves incineration at a permitted facility.[5] Your institution's EHS office will coordinate the pickup and disposal.
-
If classified as non-hazardous waste: While it may not be subject to the stringent RCRA regulations, it is still recommended to dispose of it through a professional pharmaceutical waste vendor to ensure its destruction and prevent environmental release.[5][10] Landfilling of non-hazardous pharmaceutical waste is a less preferred option.[5]
The following table summarizes key considerations for this compound disposal:
| Consideration | Recommendation | Regulatory Basis |
| Waste Characterization | Consult with institutional EHS to determine if this compound waste is RCRA hazardous. | 40 CFR Part 261 |
| Sewering | Do not dispose of this compound down the drain. | EPA and FDA recommendations[5][11] |
| Container Management | Use sealed, clearly labeled containers for waste collection. | Good Laboratory Practice |
| Disposal Method | Engage a licensed pharmaceutical or hazardous waste vendor for disposal, preferably via incineration. | EPA guidelines[5] |
Experimental Protocol for Laboratory-Scale Deactivation (Hypothetical)
While no standard deactivation protocol for this compound is published, a hypothetical approach for small spills or residual amounts in the lab could involve chemical degradation. This would need to be validated for effectiveness and safety. A potential, yet unverified, method could involve:
-
Preparation: Work in a certified chemical fume hood and wear appropriate personal protective equipment.
-
Solubilization: Dissolve the this compound residue in a suitable organic solvent, such as ethanol.
-
Degradation: Introduce a strong oxidizing agent, such as a solution of potassium permanganate, dropwise to the this compound solution. The reaction should be monitored for signs of completion (e.g., color change).
-
Neutralization: After the reaction, neutralize any remaining oxidizing agent. For potassium permanganate, this can be done with a reducing agent like sodium bisulfite.
-
Disposal: The final solution should be characterized as hazardous or non-hazardous waste and disposed of according to institutional procedures.
Disclaimer: This is a hypothetical protocol and must be thoroughly tested and validated by qualified personnel before implementation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these principles and working closely with their institution's environmental health and safety department, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Standard) - Nordic Biosite [nordicbiosite.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. dea.gov [dea.gov]
- 7. fda.gov [fda.gov]
- 8. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 9. pharmasd.com [pharmasd.com]
- 10. triumvirate.com [triumvirate.com]
- 11. medprodisposal.com [medprodisposal.com]
Personal protective equipment for handling Fluasterone
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling of Fluasterone in a laboratory setting. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is prudent laboratory practice to handle all chemical compounds with a degree of care to minimize exposure.[1] The following PPE and safety measures are recommended as a baseline for handling this compound powder and solutions.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile gloves | Wear standard laboratory nitrile gloves. Change gloves immediately if they become contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from any potential splashes of solutions or contact with the powder. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not generally required | As this compound is a powder, a dust mask may be considered when weighing out larger quantities to avoid inhalation of fine particles. Work in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Protocol
This section provides a general protocol for the safe handling and preparation of this compound solutions in a typical laboratory setting.
1. Preparation and Weighing:
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
When weighing the solid form of this compound, perform this task in a chemical fume hood or on a benchtop in a well-ventilated area to minimize inhalation of any airborne powder.
-
Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.
2. Solution Preparation:
-
Consult the product's data sheet for solubility information.[2]
-
Add the desired solvent to the accurately weighed this compound powder in a suitable container (e.g., a centrifuge tube or flask).
-
Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
3. Storage:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place.
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] Refer to the product-specific datasheet for detailed stability information.
Disposal Plan
As this compound is not classified as a hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste.[3][4][5][6][7] Always adhere to your institution's specific waste disposal guidelines.
General Disposal Guidelines for Non-Hazardous Chemicals:
| Waste Type | Disposal Method |
| Empty Containers | Rinse the container with an appropriate solvent. Deface the label and dispose of it in the regular laboratory glass or plastic recycling, as per institutional policy.[3] |
| Unused Solid this compound | Dispose of in the designated non-hazardous solid chemical waste container. |
| Solutions of this compound | Small quantities of dilute solutions may be suitable for drain disposal with copious amounts of water, depending on the solvent and institutional policies. For larger volumes or solutions in organic solvents, collect in a designated non-hazardous liquid waste container for pickup by your institution's environmental health and safety department.[3][5] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the appropriate laboratory waste stream for non-hazardous materials. |
Mechanism of Action: Signaling Pathways
This compound is known to exert its biological effects through multiple mechanisms, primarily as a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH) and as an inhibitor of NF-κB activation.
G6PDH Inhibition Pathway
This compound acts as an uncompetitive inhibitor of G6PDH, the rate-limiting enzyme in the pentose phosphate pathway (PPP).[8] By inhibiting G6PDH, this compound reduces the production of NADPH, a critical molecule for maintaining cellular redox balance and for the synthesis of nucleotides and fatty acids.[8][9] This disruption of redox homeostasis can impact various cellular processes, including proliferation and inflammatory responses.
Caption: this compound inhibits the G6PDH enzyme in the pentose phosphate pathway.
NF-κB Signaling Pathway Inhibition
This compound has also been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival.[10][11][12] By inhibiting this pathway, this compound can modulate the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammatory gene transcription.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
